Product packaging for 7alpha,14alpha-Dihydroxyprogesterone(Cat. No.:CAS No. 640-30-2)

7alpha,14alpha-Dihydroxyprogesterone

Cat. No.: B1254110
CAS No.: 640-30-2
M. Wt: 346.5 g/mol
InChI Key: NEVVHGHXJACRQZ-OCZHUQCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,14alpha-Dihydroxyprogesterone is a biochemical reference standard and a metabolite of progesterone. It is identified as a product of progesterone metabolism by the filamentous fungus Cochliobolus lunatus . This places it as a compound of interest in the study of steroid biotransformation pathways in microorganisms. Research into such hydroxylated progesterone derivatives is valuable for investigating novel enzymatic processes and the capabilities of microbial catalysts . The specific research applications and biological activity profile of this compound itself are not well-documented in the available scientific literature and represent an area for further investigation. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B1254110 7alpha,14alpha-Dihydroxyprogesterone CAS No. 640-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

640-30-2

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(7R,8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-12(22)15-6-9-21(25)18-16(5-8-20(15,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17-,18+,19+,20-,21-/m1/s1

InChI Key

NEVVHGHXJACRQZ-OCZHUQCSSA-N

SMILES

CC(=O)C1CCC2(C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O

Synonyms

7,14-dihydroxypregn-4-ene-3,20-dione
7,14-dihydroxypregn-4-ene-3,20-dione, (7beta,14xi)-isomer
DPED

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 7α,14α-Dihydroxyprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis pathway for 7α,14α-dihydroxyprogesterone, a dihydroxylated derivative of the steroid hormone progesterone. The primary route for this conversion is through microbial biotransformation, leveraging the enzymatic machinery of specific fungal species. This guide outlines the probable metabolic pathway, the key enzymes involved, and general experimental methodologies for its production and analysis. While specific quantitative kinetic data for the entire pathway is not extensively available in the public domain, this guide consolidates the current understanding and provides a framework for further research and development.

The Synthesis Pathway: A Two-Step Hydroxylation

The biosynthesis of 7α,14α-dihydroxyprogesterone from progesterone is predominantly achieved through the action of microbial organisms, most notably the fungus Mucor piriformis. The pathway is understood to be a sequential two-step hydroxylation process, catalyzed by cytochrome P450 monooxygenases.

Step 1: 14α-Hydroxylation of Progesterone

The initial and primary metabolic step is the regioselective hydroxylation of progesterone at the 14α position to form 14α-hydroxyprogesterone. This reaction is the rate-limiting step in the formation of the dihydroxylated product.

Step 2: 7α-Hydroxylation of 14α-Hydroxyprogesterone

The intermediate, 14α-hydroxyprogesterone, is then further hydroxylated at the 7α position to yield the final product, 7α,14α-dihydroxyprogesterone.

The overall transformation can be summarized as follows:

Progesterone → 14α-Hydroxyprogesterone → 7α,14α-Dihydroxyprogesterone

This sequential pathway is supported by time-course studies of progesterone transformation by Mucor sp., which show the accumulation of 14α-hydroxyprogesterone as the major initial metabolite, followed by the appearance of 7α,14α-dihydroxyprogesterone[1].

Visualizing the Pathway

The following diagram illustrates the sequential hydroxylation of progesterone to 7α,14α-dihydroxyprogesterone.

Synthesis_Pathway Synthesis Pathway of 7α,14α-Dihydroxyprogesterone Progesterone Progesterone Intermediate 14α-Hydroxyprogesterone Progesterone->Intermediate 14α-Hydroxylase (Cytochrome P450) Final_Product 7α,14α-Dihydroxyprogesterone Intermediate->Final_Product 7α-Hydroxylase (Cytochrome P450)

Sequential hydroxylation of progesterone.

Enzymology: The Role of Cytochrome P450

The hydroxylation reactions are catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). These enzymes are heme-containing proteins that utilize molecular oxygen and a reducing equivalent (typically NADPH) to insert one atom of oxygen into a substrate.

While the specific CYP enzymes from Mucor piriformis responsible for these two steps have not been fully characterized, their function is analogous to other steroid-hydroxylating CYPs. The general catalytic cycle involves the transfer of electrons from NADPH via a reductase partner to the P450 enzyme, enabling the activation of molecular oxygen for the hydroxylation reaction.

Quantitative Data

Specific enzyme kinetic parameters (Km, Vmax, kcat) for the 7α- and 14α-hydroxylases from Mucor piriformis involved in the synthesis of 7α,14α-dihydroxyprogesterone are not well-documented in publicly available literature. However, data from other microbial steroid hydroxylation systems can provide a general reference for expected enzyme performance.

Table 1: General Kinetic Parameters for Microbial Steroid Hydroxylases

Enzyme/SystemSubstrateProduct(s)Km (µM)kcat (min⁻¹)Reference
CYP107X1 (Streptomyces avermitilis)Progesterone16α-hydroxyprogesterone47.7 ± 12.00.30[2]
Purified rat hepatic P-450gProgesterone6β- and 16α-hydroxyprogesterone~0.5Not Reported[3]

Experimental Protocols

The following sections provide generalized protocols for the key stages of 7α,14α-dihydroxyprogesterone synthesis and analysis, based on common practices in microbial steroid biotransformation.

Microbial Culture and Biotransformation

This protocol outlines the general procedure for the cultivation of a suitable microorganism, such as Mucor piriformis, and the subsequent biotransformation of progesterone.

Materials:

  • Mucor piriformis culture

  • Appropriate growth medium (e.g., potato dextrose broth)

  • Shake flasks

  • Incubator shaker

  • Progesterone (substrate)

  • Solvent for progesterone (e.g., ethanol, DMSO)

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Inoculum Preparation: Inoculate a sterile growth medium with the Mucor piriformis culture and incubate at an appropriate temperature (e.g., 25-28 °C) with shaking (e.g., 150-200 rpm) for 48-72 hours to obtain a seed culture.

  • Production Culture: Inoculate a larger volume of the growth medium with the seed culture and incubate under the same conditions until sufficient biomass is achieved.

  • Substrate Addition: Prepare a stock solution of progesterone in a suitable solvent. Add the progesterone solution to the microbial culture to a final desired concentration (e.g., 0.1-1.0 g/L).

  • Biotransformation: Continue the incubation for a set period (e.g., 24-96 hours), monitoring the conversion of progesterone and the formation of products over time.

  • Harvesting: After the desired incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant. The hydroxylated products may be present in both the mycelium and the supernatant.

Extraction of Steroid Metabolites

Materials:

  • Culture broth (containing mycelium and supernatant)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Rotary evaporator

  • Sodium sulfate (anhydrous)

Procedure:

  • Extraction from Supernatant: Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic extracts.

  • Extraction from Mycelium: The mycelium can be homogenized and extracted with an organic solvent to recover intracellular products.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude extract containing the steroid metabolites.

Analysis and Purification

4.3.1. Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for monitoring the progress of the biotransformation and for the initial identification of products.

Materials:

  • TLC plates (silica gel)

  • Developing solvent system (e.g., chloroform:methanol, 9:1 v/v)

  • Visualization reagent (e.g., anisaldehyde-sulfuric acid reagent, UV light)

  • Crude extract

  • Progesterone, 14α-hydroxyprogesterone, and 7α,14α-dihydroxyprogesterone standards (if available)

Procedure:

  • Spot the crude extract and standards onto a TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent.

  • After development, dry the plate and visualize the spots under UV light or by spraying with a visualization reagent and heating.

  • Calculate the Rf values of the spots and compare them with the standards.

4.3.2. High-Performance Liquid Chromatography (HPLC) Analysis and Purification

HPLC is used for the quantitative analysis of the reaction mixture and for the purification of the final product.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Reverse-phase column (e.g., C18)

  • Mobile phase (e.g., acetonitrile:water or methanol:water gradient)

  • Crude extract and standards

Procedure:

  • Dissolve the crude extract in the mobile phase.

  • Inject the sample into the HPLC system.

  • Run a suitable gradient to separate the components.

  • Identify the peaks corresponding to progesterone, 14α-hydroxyprogesterone, and 7α,14α-dihydroxyprogesterone by comparing their retention times with those of the standards.

  • For preparative HPLC, collect the fraction corresponding to the 7α,14α-dihydroxyprogesterone peak for further characterization.

Experimental and Logical Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the production and analysis of 7α,14α-dihydroxyprogesterone.

Experimental_Workflow General Experimental Workflow cluster_production Production cluster_downstream Downstream Processing cluster_analysis Analysis & Purification Inoculum Inoculum Culture Culture Inoculum->Culture Scale-up Biotransformation Biotransformation Culture->Biotransformation Add Progesterone Extraction Extraction Biotransformation->Extraction Harvest Crude_Extract Crude_Extract Extraction->Crude_Extract TLC_Analysis TLC_Analysis Crude_Extract->TLC_Analysis Qualitative HPLC_Analysis HPLC_Analysis Crude_Extract->HPLC_Analysis Quantitative Purification Purification HPLC_Analysis->Purification Preparative Final_Product Final_Product Purification->Final_Product Characterization

References

7α,14α-Dihydroxyprogesterone: An Obscure Metabolite with Undetermined Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite its confirmed existence as a microbial metabolite of progesterone, 7α,14α-dihydroxyprogesterone remains a molecule of unknown biological significance. A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its pharmacology, mechanism of action, and potential therapeutic applications. To date, no quantitative data on its bioactivity, receptor binding affinity, or in vivo efficacy has been published, precluding a detailed technical analysis.

The biotransformation of progesterone by various microorganisms is a well-established method for producing hydroxylated derivatives, some of which have found utility in the pharmaceutical industry. While the enzymatic introduction of hydroxyl groups at the 7α and 14α positions of the progesterone scaffold has been reported, the resulting molecule, 7α,14α-dihydroxyprogesterone, has not been the subject of further biological investigation according to accessible literature.

This lack of data prevents the fulfillment of a detailed technical guide as initially requested. Key components of such a guide, including quantitative data for comparative analysis, detailed experimental protocols, and elucidated signaling pathways, are absent from the current body of scientific knowledge.

Future Directions

The obscurity of 7α,14α-dihydroxyprogesterone presents a clear opportunity for novel research. Future investigations could focus on the following areas:

  • Chemical or Microbial Synthesis and Characterization: Development of an efficient and scalable synthesis route for 7α,14α-dihydroxyprogesterone would be the first critical step to enable biological studies. This could involve optimizing microbial fermentation processes or developing a de novo chemical synthesis. Comprehensive structural elucidation using modern analytical techniques such as NMR and mass spectrometry would be essential.

  • In Vitro Biological Screening: A broad-based in vitro screening campaign would be necessary to identify potential biological targets. This could include a panel of nuclear hormone receptors (e.g., progesterone, glucocorticoid, androgen, and mineralocorticoid receptors), as well as other relevant enzyme and receptor assays.

  • Elucidation of Mechanism of Action: Should any significant biological activity be identified, subsequent studies would be required to determine the precise mechanism of action. This could involve cellular and molecular biology techniques to investigate downstream signaling pathways.

Below is a conceptual workflow for the initial investigation of 7α,14α-dihydroxyprogesterone.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Activity Confirmation cluster_3 Mechanism of Action Synthesis Chemical or Microbial Synthesis Purification Purification & Isolation Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Bioassays (e.g., Receptor Binding) Characterization->InVitro CellBased Cell-Based Assays (e.g., Reporter Gene) InVitro->CellBased DoseResponse Dose-Response Studies CellBased->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Pathway Signaling Pathway Analysis Selectivity->Pathway

Caption: Conceptual workflow for the initial investigation of 7α,14α-dihydroxyprogesterone.

Until such studies are undertaken and their results published, a comprehensive technical guide on the biological activity of 7α,14α-dihydroxyprogesterone cannot be constructed. The scientific community awaits further research to illuminate the potential role of this obscure steroid metabolite.

A Technical Guide to 7α,14α-Dihydroxyprogesterone: Discovery Through Microbial Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7α,14α-Dihydroxyprogesterone is a hydroxylated derivative of progesterone. Unlike many steroid hormones that have been the subject of extensive research, 7α,14α-Dihydroxyprogesterone is not widely studied, and information regarding its specific biological activities is scarce in public literature. Its known history is primarily linked to its formation as a metabolite during the microbial biotransformation of other steroid compounds. This guide provides a comprehensive overview of 7α,14α-Dihydroxyprogesterone, focusing on its discovery through microbial synthesis, the experimental protocols for its production, and the broader context of steroid biotransformation.

Discovery and History: A Story of Microbial Ingenuity

The discovery of 7α,14α-Dihydroxyprogesterone is not a singular event but rather an outcome of the broader field of steroid biotransformation. Microorganisms, particularly fungi, have been instrumental in the synthesis of novel steroid derivatives.[1][2][3] The ability of these microorganisms to perform highly specific and stereoselective hydroxylation reactions at positions that are challenging to modify through conventional chemical synthesis has made them invaluable tools for pharmaceutical research and development.[1][4]

The history of this compound is therefore embedded in the history of microbial steroid transformations, a field that gained prominence in the mid-20th century and continues to be a vital area of research for the production of corticosteroids, androgens, and estrogens. The identification of 7α,14α-Dihydroxyprogesterone would have occurred during screening programs aimed at identifying novel hydroxylated steroids with potential therapeutic applications.

Fungi, such as those from the genera Mucor and Rhizopus, are known for their ability to hydroxylate steroids at various positions.[4] The synthesis of related compounds, like 7α-hydroxy-dehydroepiandrosterone and 7β-hydroxy-dehydroepiandrosterone by Mucor racemosus, highlights the capability of these microorganisms to introduce hydroxyl groups at the 7-position.[5] While the specific literature detailing the first isolation of 7α,14α-Dihydroxyprogesterone is not prominent, its formation is a logical outcome of the well-established practice of using microbial cultures to modify steroid precursors.

Synthesis via Microbial Biotransformation

The primary route for synthesizing 7α,14α-Dihydroxyprogesterone is through the microbial hydroxylation of a suitable progesterone precursor. This process leverages the enzymatic machinery of microorganisms to introduce hydroxyl groups at the 7α and 14α positions.

General Experimental Protocol

The following is a generalized protocol for the microbial transformation of a steroid precursor to obtain hydroxylated derivatives. Specific parameters would need to be optimized for the particular microbial strain and substrate used.

1. Microorganism and Culture Preparation:

  • A suitable microorganism, such as a strain of Cunninghamella or Mucor, is selected based on its known hydroxylation capabilities.
  • The microorganism is cultured in an appropriate growth medium (e.g., potato dextrose broth) under optimal conditions of temperature and agitation to achieve sufficient biomass.

2. Substrate Preparation and Addition:

  • The steroid precursor (e.g., progesterone or a derivative) is dissolved in a water-miscible organic solvent (e.g., ethanol, acetone) to create a stock solution.
  • Once the microbial culture has reached the desired growth phase, the steroid solution is added to the culture medium. The final concentration of the substrate is kept low to avoid toxicity to the microorganism.

3. Biotransformation (Fermentation):

  • The culture is incubated for a specific period, typically several days, under controlled conditions.
  • Samples may be taken periodically to monitor the progress of the transformation using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Extraction of Metabolites:

  • After the incubation period, the entire culture broth (including mycelia) is harvested.
  • The metabolites are extracted from the broth using a suitable organic solvent (e.g., ethyl acetate, chloroform). The extraction is typically performed multiple times to ensure a high yield.

5. Isolation and Purification:

  • The crude extract is concentrated under reduced pressure.
  • The individual metabolites are separated and purified using chromatographic techniques, such as column chromatography or preparative HPLC.

6. Structure Elucidation:

  • The chemical structure of the purified metabolites, including the position and stereochemistry of the newly introduced hydroxyl groups, is determined using spectroscopic methods like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Quantitative Data
MetaboliteYield (%)
15α-Hydroxyprogesterone47%
12β,15α-Dihydroxyprogesterone25%

Data from a study on the biotransformation of progesterone using Fusarium culmorum, as context for microbial hydroxylation yields.[4]

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activity and signaling pathways of 7α,14α-Dihydroxyprogesterone. While other dihydroxyprogesterone derivatives have been investigated for various hormonal actions, the specific effects of hydroxylation at the 7α and 14α positions have not been well-characterized.[6]

It is plausible that, as a progesterone derivative, it may interact with progesterone receptors or other steroid hormone receptors, but this remains speculative without dedicated research. The introduction of hydroxyl groups can significantly alter the binding affinity and activity of a steroid hormone, potentially leading to agonist, antagonist, or entirely novel effects.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the discovery and characterization of novel steroid metabolites through microbial biotransformation.

Microbial_Biotransformation_Workflow cluster_preparation Preparation Phase cluster_biotransformation Biotransformation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase start Select Microbial Strain culture Culture Preparation start->culture fermentation Incubation/ Fermentation culture->fermentation substrate Prepare Steroid Substrate substrate->fermentation monitoring Monitor Progress (TLC/HPLC) fermentation->monitoring extraction Extraction of Metabolites monitoring->extraction purification Purification (Chromatography) extraction->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation bioassay Biological Activity Screening elucidation->bioassay

Caption: Generalized workflow for microbial biotransformation of steroids.

Future Directions

The lack of data on 7α,14α-Dihydroxyprogesterone presents an opportunity for future research. Key areas for investigation include:

  • Targeted Synthesis: Development of optimized microbial transformation processes or chemoenzymatic methods for the specific and high-yield production of 7α,14α-Dihydroxyprogesterone.

  • Biological Screening: Comprehensive screening of the compound for activity at various steroid hormone receptors and other relevant biological targets.

  • Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific signaling pathways and molecular mechanisms involved.

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

7α,14α-Dihydroxyprogesterone is a progesterone derivative whose known existence is a testament to the power of microbial biotransformation in generating novel steroid compounds.[4][7] While its specific biological functions remain largely unexplored, the methodologies for its synthesis are well-established within the broader context of steroid chemistry. This guide provides a foundational understanding of this molecule, emphasizing the experimental approaches to its synthesis and the significant potential for future research to uncover its therapeutic relevance.

References

In-depth Technical Guide: 7α,14α-Dihydroxyprogesterone and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synthesis, biological activity, and experimental protocols related to 7α,14α-dihydroxyprogesterone and its analogs for researchers, scientists, and drug development professionals.

Executive Summary

Progesterone, a key steroid hormone, serves as a precursor for the synthesis of a wide array of biologically active molecules. Hydroxylation of the progesterone backbone at various positions can dramatically alter its biological activity, leading to the development of novel therapeutic agents. This guide focuses on the relatively underexplored class of 7α,14α-dihydroxyprogesterone derivatives. While specific data on 7α,14α-dihydroxyprogesterone itself is limited, this document consolidates the available information on its microbial synthesis and provides a framework for the potential synthesis and evaluation of its structural analogs. The methodologies and pathways described herein are based on established principles of steroid chemistry and pharmacology, offering a roadmap for future research in this promising area.

Introduction to Dihydroxylated Progesterone Analogs

The introduction of hydroxyl groups into the progesterone molecule can significantly impact its binding affinity for various steroid receptors, its metabolic stability, and its overall pharmacological profile. The positions of these hydroxyl groups are critical in determining the resulting biological activity. For instance, hydroxylation at the 11α, 17α, and 21 positions is crucial in the biosynthesis of corticosteroids. Other hydroxylated progesterone derivatives have shown potential as progestogens, anti-inflammatory agents, and neuroprotective compounds.

The 7α and 14α positions are less common sites for hydroxylation, and consequently, 7α,14α-dihydroxyprogesterone and its analogs represent a novel chemical space for drug discovery.

Synthesis of 7α,14α-Dihydroxyprogesterone

Direct chemical synthesis of 7α,14α-dihydroxyprogesterone is challenging due to the difficulty in achieving site-specific hydroxylation on the steroid nucleus. However, microbial biotransformation offers a highly effective and stereoselective alternative.

Microbial Biotransformation

Certain fungal strains are capable of introducing hydroxyl groups at specific positions on the progesterone molecule. The biotransformation of progesterone to a 7α,14α-dihydroxylated derivative has been reported using the fungus Thamnostylum piriforme. This process leverages the enzymatic machinery of the microorganism to achieve a reaction that is difficult to perform using conventional chemical methods.

Experimental Protocol: Microbial Hydroxylation of Progesterone

This protocol outlines a general procedure for the microbial hydroxylation of progesterone, which can be adapted for specific fungal strains like Thamnostylum piriforme.

  • Culture Preparation:

    • Prepare a suitable liquid medium for the selected fungal strain (e.g., potato dextrose broth or a custom medium containing sources of carbon, nitrogen, and minerals).

    • Inoculate the sterile medium with a spore suspension or mycelial fragments of the fungus.

    • Incubate the culture under optimal growth conditions (e.g., 25-28°C, 120-150 rpm) for 48-72 hours to obtain a healthy biomass.

  • Substrate Addition:

    • Dissolve progesterone in a suitable water-miscible solvent (e.g., ethanol, acetone, or dimethylformamide) to create a stock solution.

    • Add the progesterone solution to the fungal culture to a final concentration typically ranging from 0.1 to 1.0 g/L. The addition should be done aseptically.

  • Biotransformation:

    • Continue the incubation under the same conditions for a period of 5 to 14 days.

    • Monitor the transformation process by periodically taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Extraction and Purification:

    • After the desired level of transformation is achieved, separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the broth and the mycelium separately with a suitable organic solvent (e.g., ethyl acetate, chloroform, or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the resulting crude extract using column chromatography on silica gel with a suitable solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate the hydroxylated products.

  • Characterization:

    • Characterize the purified 7α,14α-dihydroxyprogesterone using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Logical Workflow for Microbial Biotransformation

Biotransformation_Workflow cluster_preparation Culture Preparation cluster_transformation Biotransformation cluster_downstream Downstream Processing A Prepare Liquid Medium B Inoculate with Fungus A->B C Incubate for Biomass Growth B->C E Add Substrate to Culture C->E D Dissolve Progesterone D->E F Incubate for Transformation E->F G Monitor Progress (TLC/HPLC) F->G H Separate Mycelium and Broth G->H I Solvent Extraction H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the microbial synthesis of hydroxylated progesterone.

Structural Analogs of 7α,14α-Dihydroxyprogesterone

The development of structural analogs of 7α,14α-dihydroxyprogesterone could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Modifications could be introduced at various positions of the steroid nucleus.

Potential Modifications:

  • C-17 Side Chain: Alterations to the acetyl group at the C-17 position can significantly influence activity.

  • C-6 and C-7 Positions: Introduction of substituents like methyl or halogen groups can enhance activity and metabolic stability.

  • A- and B-Rings: Modifications such as the introduction of double bonds or other functional groups can alter the overall conformation and receptor binding.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 7α,14α-dihydroxyprogesterone is not well-documented, it is hypothesized to interact with steroid hormone receptors, primarily the progesterone receptor (PR).

Progesterone Receptor Signaling

Progesterone exerts its effects through both genomic and non-genomic signaling pathways.

  • Genomic Pathway: Progesterone binds to the intracellular PR, which then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription.

  • Non-Genomic Pathway: Progesterone can also induce rapid cellular effects through membrane-associated PRs, activating intracellular signaling cascades such as the MAPK/ERK pathway.

Diagram of Progesterone Receptor Signaling

Caption: Overview of genomic and non-genomic progesterone receptor signaling.

Experimental Evaluation of Analogs

The biological activity of newly synthesized analogs of 7α,14α-dihydroxyprogesterone would need to be assessed through a series of in vitro and in vivo assays.

Experimental Protocol: Steroid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a steroid receptor.

  • Preparation of Receptor:

    • Prepare a cell lysate or a purified receptor preparation containing the target steroid receptor (e.g., progesterone receptor).

  • Assay Setup:

    • In a multi-well plate, add a constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone).

    • Add increasing concentrations of the unlabeled test compound (the potential analog).

    • Add the receptor preparation to initiate the binding reaction.

    • Include control wells with no unlabeled competitor (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. Common methods include filtration through glass fiber filters or dextran-coated charcoal adsorption.

  • Quantification:

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Data Presentation

As specific quantitative data for 7α,14α-dihydroxyprogesterone analogs is not yet available in the public domain, the following table is presented as a template for organizing future experimental results.

Table 1: Template for Receptor Binding Affinity Data

Compound IDStructureProgesterone Receptor (PR) Ki (nM)Glucocorticoid Receptor (GR) Ki (nM)Androgen Receptor (AR) Ki (nM)
Progesterone (Reference)
7α,14α-diOH-Prog
Analog 1
Analog 2

Conclusion and Future Directions

The exploration of 7α,14α-dihydroxyprogesterone and its structural analogs presents a compelling opportunity for the discovery of novel steroid-based therapeutics. The use of microbial biotransformation provides a viable route for the synthesis of the parent compound, which can then serve as a lead for further chemical modifications. Future research should focus on the efficient production and purification of 7α,14α-dihydroxyprogesterone, the synthesis of a library of its analogs, and a thorough investigation of their biological activities and mechanisms of action. Such studies will be instrumental in unlocking the therapeutic potential of this unique class of dihydroxylated progestins.

In Vitro Studies of 7α,14α-Dihydroxyprogesterone: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific databases and literature reveals a significant scarcity of in vitro research specifically focused on 7α,14α-dihydroxyprogesterone. At present, there is insufficient data to compile an in-depth technical guide, including quantitative data, detailed experimental protocols, and established signaling pathways for this specific steroid derivative.

While the core request for a detailed technical guide on 7α,14α-dihydroxyprogesterone cannot be fulfilled due to the lack of available information, this document outlines the current landscape of related research to provide context for researchers, scientists, and drug development professionals.

Current State of Research

Searches for "in vitro studies of 7alpha,14alpha-dihydroxyprogesterone," "this compound signaling pathways," and "this compound biological activity" did not yield any specific experimental data, protocols, or established biological roles for this particular molecule. The scientific literature that is available focuses on other hydroxylated derivatives of progesterone and related steroids.

Research on Related Compounds

While not directly applicable to 7α,14α-dihydroxyprogesterone, in vitro studies on other hydroxylated progestins offer insights into the types of experimental approaches that could be adapted for future research on the target compound. For instance, extensive research exists for compounds such as 17α-hydroxyprogesterone, which is an endogenous steroid and a key intermediate in the biosynthesis of other steroid hormones. Studies on this and other related molecules often involve:

  • Receptor Binding Assays: To determine the affinity and selectivity of the compound for various steroid receptors (e.g., progesterone, androgen, glucocorticoid, and mineralocorticoid receptors).

  • Enzyme Inhibition Assays: To assess the effect of the compound on key steroidogenic enzymes, such as cytochrome P450 enzymes.

  • Cell-Based Functional Assays: To investigate the downstream cellular effects of receptor binding, including changes in gene expression, cell proliferation, and other physiological responses in relevant cell lines (e.g., endometrial, breast cancer, or neuronal cells).

  • Metabolism Studies: To identify the metabolic pathways and resulting metabolites of the compound in various in vitro systems, such as liver microsomes.

Future Directions

The absence of data on 7α,14α-dihydroxyprogesterone suggests a potential area for novel research. Future in vitro studies could aim to:

  • Synthesize and Characterize: Develop a robust method for the chemical synthesis and purification of 7α,14α-dihydroxyprogesterone.

  • Determine Receptor Binding Profile: Evaluate the binding affinity of the compound for a panel of nuclear and membrane steroid receptors.

  • Investigate Functional Activity: Characterize the compound as an agonist, antagonist, or modulator of these receptors through functional assays.

  • Elucidate Signaling Pathways: Identify the downstream signaling cascades affected by the compound in relevant cellular models.

  • Assess Metabolic Stability: Determine the metabolic fate of the compound in vitro.

Conclusion

Due to the current lack of available scientific literature, a detailed technical guide on the in vitro studies of 7α,14α-dihydroxyprogesterone cannot be provided. The information available for other hydroxylated progesterone derivatives highlights the methodologies that could be employed to investigate this compound in the future. Further research is required to elucidate the synthesis, biological activity, and potential therapeutic applications of 7α,14α-dihydroxyprogesterone.

7α,14α-Dihydroxyprogesterone: A Technical Guide to Receptor Binding Affinity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the receptor binding affinity of 7α,14α-dihydroxyprogesterone. A thorough review of publicly available scientific literature and databases indicates a lack of specific quantitative binding data (K_d, K_i, or IC_50 values) for this particular steroid. Consequently, this document serves as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols for receptor binding assays, an analysis of likely receptor targets, and a framework for data presentation. Furthermore, generalized signaling pathways for key steroid receptors are visualized to provide a broader context for potential downstream effects.

Introduction to 7α,14α-Dihydroxyprogesterone and Receptor Binding

7α,14α-dihydroxyprogesterone is a derivative of the endogenous steroid hormone progesterone. The introduction of hydroxyl groups at the 7α and 14α positions can significantly alter the molecule's three-dimensional structure, polarity, and, consequently, its interaction with steroid hormone receptors. Understanding the binding affinity of this compound for various receptors is a critical first step in characterizing its potential biological activity and therapeutic applications.

Receptor binding affinity is a measure of the strength of the interaction between a ligand (in this case, 7α,14α-dihydroxyprogesterone) and its receptor. This is typically quantified by the dissociation constant (K_d), the inhibition constant (K_i), or the half-maximal inhibitory concentration (IC_50). A lower value for these parameters indicates a higher binding affinity.

As of the date of this publication, specific binding affinity data for 7α,14α-dihydroxyprogesterone is not available in the public domain. Therefore, this guide focuses on the requisite methodologies to generate such data.

Likely Molecular Targets

Based on its structural similarity to progesterone, 7α,14α-dihydroxyprogesterone is predicted to interact with the following nuclear steroid receptors:

  • Progesterone Receptor (PR): As a progesterone derivative, this is the most probable primary target.

  • Glucocorticoid Receptor (GR): Cross-reactivity of progestins with the GR is common.

  • Mineralocorticoid Receptor (MR): Progesterone and its derivatives are known to have affinity for the MR.

  • Androgen Receptor (AR): Some progestins exhibit binding to the AR.

Experimental Protocols for Determining Receptor Binding Affinity

The following protocols describe standard in vitro methods for assessing the binding affinity of a test compound like 7α,14α-dihydroxyprogesterone to its target receptors.

Competitive Radioligand Binding Assay

This is a widely used method to determine the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Objective: To determine the IC_50 and subsequently the K_i of 7α,14α-dihydroxyprogesterone for a specific receptor.

Materials:

  • Receptor Source: Cytosolic extracts or whole-cell preparations from tissues or cell lines expressing the target receptor (e.g., human uterine cytosol for PR, rat hippocampal cytosol for GR).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the receptor (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR).

  • Test Compound: 7α,14α-dihydroxyprogesterone of high purity.

  • Assay Buffer: Tris-based buffer containing protease inhibitors and stabilizing agents (e.g., EDTA, dithiothreitol).

  • Separation Agent: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (7α,14α-dihydroxyprogesterone) and a known non-radiolabeled competitor (for positive control) in the assay buffer.

    • Dilute the receptor preparation and the radioligand to their optimal concentrations in ice-cold assay buffer.

  • Assay Incubation:

    • In microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of the non-radiolabeled competitor).

    • Initiate the binding reaction by adding the receptor preparation to each tube.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add an ice-cold slurry of dextran-coated charcoal to each tube to adsorb the unbound radioligand.

    • Incubate for a short period (e.g., 10 minutes) with occasional vortexing.

    • Centrifuge the tubes at high speed (e.g., 3000 x g) to pellet the charcoal.

  • Quantification:

    • Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC_50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Saturation Binding Assay

This assay is used to determine the density of receptors (B_max) in a sample and the dissociation constant (K_d) of the radioligand.

Objective: To determine the K_d of a radioligand for a specific receptor.

Procedure:

  • The procedure is similar to the competitive binding assay, but instead of varying the concentration of a competitor, increasing concentrations of the radioligand are incubated with the receptor preparation.

  • Two sets of tubes are prepared for each radioligand concentration: one to measure total binding and another containing a high concentration of a non-radiolabeled competitor to measure non-specific binding.

Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

  • The specific binding data is then plotted against the concentration of the radioligand.

  • The data can be transformed using a Scatchard plot (Bound/Free vs. Bound) to determine K_d (from the negative reciprocal of the slope) and B_max (from the x-intercept).

Data Presentation

The following table provides a standardized format for presenting receptor binding affinity data.

ReceptorLigandK_i (nM)K_d (nM)IC_50 (nM)Assay Conditions
Progesterone Receptor (PR)7α,14α-dihydroxyprogesteroneDataDataDataHuman recombinant PR, [³H]-progesterone as radioligand, 18h incubation at 4°C.
Glucocorticoid Receptor (GR)7α,14α-dihydroxyprogesteroneDataDataDataRat liver cytosol, [³H]-dexamethasone as radioligand, 24h incubation at 4°C.
Mineralocorticoid Receptor (MR)7α,14α-dihydroxyprogesteroneDataDataDataHuman recombinant MR, [³H]-aldosterone as radioligand, 18h incubation at 4°C.
Androgen Receptor (AR)7α,14α-dihydroxyprogesteroneDataDataDataLNCaP cell lysate, [³H]-R1881 as radioligand, 20h incubation at 4°C.

Data to be populated from experimental results.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of 7α,14α-dihydroxyprogesterone.

G cluster_0 Competitive Binding Assay Workflow A Prepare Reagents (Receptor, Radioligand, Test Compound) B Incubate Receptor with Radioligand and varying concentrations of Test Compound A->B C Separate Bound and Free Radioligand (e.g., using Dextran-Coated Charcoal) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Competition Curve, IC50, Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

G cluster_1 Generalized Progesterone Receptor Signaling Progesterone Progesterone Derivative PR Progesterone Receptor (PR) (in complex with HSPs) Progesterone->PR Binds HSP Heat Shock Proteins (HSPs) PR->HSP Dissociates from PR_active Active PR Dimer PR->PR_active Dimerizes PRE Progesterone Response Element (PRE) in DNA PR_active->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Generalized signaling pathway of the Progesterone Receptor.

G cluster_2 Generalized Glucocorticoid Receptor Signaling Glucocorticoid Steroid Ligand GR Glucocorticoid Receptor (GR) (in complex with HSPs) Glucocorticoid->GR Binds HSP_GR Heat Shock Proteins (HSPs) GR->HSP_GR Dissociates from GR_active Active GR Dimer GR->GR_active Dimerizes GRE Glucocorticoid Response Element (GRE) in DNA GR_active->GRE Binds to Transcription_GR Modulation of Gene Transcription GRE->Transcription_GR mRNA_GR mRNA Transcription_GR->mRNA_GR Protein_GR Protein Synthesis & Cellular Response mRNA_GR->Protein_GR

Caption: Generalized signaling pathway of the Glucocorticoid Receptor.

Conclusion

While direct experimental data on the receptor binding affinity of 7α,14α-dihydroxyprogesterone is currently unavailable, this technical guide provides the necessary framework for researchers to undertake such an investigation. The detailed protocols for competitive and saturation binding assays, along with the outlined data presentation and analysis methods, offer a clear path forward. Characterizing the binding profile of this novel steroid is essential for elucidating its potential pharmacological activity and for guiding future drug development efforts.

Early Research on 7α,14α-Dihydroxyprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early research on 7α,14α-dihydroxyprogesterone, a dihydroxylated derivative of progesterone. While dedicated research on this specific molecule is limited, early studies have identified its formation through microbial transformation of progesterone. This document consolidates the available information, focusing on its synthesis, structural characterization, and potential biological significance. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and steroid chemistry, highlighting areas for future investigation into the therapeutic potential of this and related compounds.

Introduction

Progesterone and its hydroxylated metabolites play crucial roles in a multitude of physiological processes. The introduction of hydroxyl groups into the progesterone backbone can significantly alter its biological activity, leading to compounds with modified receptor binding affinities, metabolic stabilities, and pharmacological profiles. Early explorations into the microbial transformation of steroids revealed a vast landscape of novel hydroxylated progesterone derivatives, including the dihydroxylated compound, 7α,14α-dihydroxyprogesterone. This guide focuses on the initial findings related to this specific molecule, providing a detailed account of its discovery and characterization.

Synthesis and Characterization

The primary route to 7α,14α-dihydroxyprogesterone identified in early research is through microbial hydroxylation of progesterone.

Microbial Transformation of Progesterone

Fungal biotransformation has been a key method for the production of hydroxylated steroids. The earliest and most direct evidence for the synthesis of 7α,14α-dihydroxyprogesterone comes from the incubation of progesterone with specific fungal strains.

Table 1: Microbial Synthesis of 7α,14α-Dihydroxyprogesterone

MicroorganismSubstrateProductReference
Thamnostylum piriformeProgesterone7α,14α-Dihydroxyprogesterone[1]
Mucor sp.Progesterone7α,14α-Dihydroxyprogesterone
Experimental Protocol: Microbial Hydroxylation of Progesterone by Thamnostylum piriforme

While the full detailed protocol from the original study is not widely available, a general methodology for microbial transformation of steroids can be outlined based on common practices in the field.

Diagram 1: General Workflow for Microbial Hydroxylation of Progesterone

G cluster_0 Fungal Culture Preparation cluster_1 Biotransformation cluster_2 Product Isolation and Purification Culture Inoculation Culture Inoculation Incubation Incubation Culture Inoculation->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Further Incubation Further Incubation Substrate Addition->Further Incubation Extraction Extraction Further Incubation->Extraction Chromatography Chromatography Extraction->Chromatography Characterization Characterization Chromatography->Characterization

Caption: General workflow for microbial hydroxylation of progesterone.

  • Culture Preparation: A culture of Thamnostylum piriforme is grown in a suitable nutrient medium. This typically involves inoculation of the fungus into a sterile liquid medium and incubation with shaking to ensure aerobic growth.

  • Substrate Addition: Once sufficient mycelial growth is achieved, a solution of progesterone (the substrate) in a water-miscible solvent (e.g., ethanol, acetone) is added to the culture.

  • Biotransformation: The culture is incubated for a further period, during which the fungal enzymes hydroxylate the progesterone molecule. The duration of this incubation is a critical parameter that influences the yield of the desired product.

  • Extraction: After the incubation period, the mycelia and the culture broth are separated. The product, being a steroid, is lipophilic and is extracted from both the mycelia and the broth using an organic solvent such as ethyl acetate or chloroform.

  • Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography or thin-layer chromatography (TLC), to separate the different metabolites.

  • Characterization: The purified 7α,14α-dihydroxyprogesterone is then characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.

Biological Activity and Signaling Pathways

As of the current knowledge based on early research, there is no specific quantitative data available regarding the biological activity of 7α,14α-dihydroxyprogesterone. The initial studies focused primarily on its synthesis and structural identification. The biological effects and the signaling pathways through which this molecule might act remain to be elucidated.

Diagram 2: Potential Areas for Biological Investigation

G cluster_0 Potential Biological Targets cluster_1 Potential Cellular Effects 7a,14a-Dihydroxyprogesterone 7a,14a-Dihydroxyprogesterone Progesterone Receptor Progesterone Receptor 7a,14a-Dihydroxyprogesterone->Progesterone Receptor Other Steroid Receptors Other Steroid Receptors 7a,14a-Dihydroxyprogesterone->Other Steroid Receptors Enzyme Inhibition Enzyme Inhibition 7a,14a-Dihydroxyprogesterone->Enzyme Inhibition Gene Expression Gene Expression Progesterone Receptor->Gene Expression Other Steroid Receptors->Gene Expression Metabolic Pathways Metabolic Pathways Enzyme Inhibition->Metabolic Pathways Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Potential avenues for investigating the biological activity.

Future research should focus on evaluating the binding affinity of 7α,14α-dihydroxyprogesterone for the progesterone receptor and other steroid hormone receptors. Furthermore, its potential to modulate the activity of key enzymes in steroid metabolism or other signaling pathways warrants investigation.

Conclusion and Future Directions

The early research on 7α,14α-dihydroxyprogesterone has successfully demonstrated its synthesis via microbial transformation of progesterone. This provides a viable route for obtaining this novel steroid for further investigation. However, a significant knowledge gap exists regarding its biological activity and potential therapeutic applications.

Future research efforts should be directed towards:

  • Optimization of Synthesis: Developing more efficient and scalable methods for the production of 7α,14α-dihydroxyprogesterone, either through microbial fermentation or chemical synthesis.

  • Comprehensive Biological Screening: Conducting a thorough evaluation of its pharmacological profile, including its interaction with a wide range of nuclear receptors and other potential molecular targets.

  • Structure-Activity Relationship Studies: Synthesizing and testing related analogs to understand how the positions of the hydroxyl groups influence biological activity.

  • Investigation of Signaling Pathways: Elucidating the downstream molecular signaling pathways affected by 7α,14α-dihydroxyprogesterone to understand its mechanism of action at a cellular level.

Addressing these research questions will be crucial in determining the potential of 7α,14α-dihydroxyprogesterone as a lead compound for the development of new therapeutics.

References

The Metabolic Fate of 7α,14α-Dihydroxyprogesterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biotransformation and Potential Metabolic Pathways of a Dihydroxylated Progesterone Derivative

This technical guide provides a comprehensive overview of the current understanding of the metabolism of 7α,14α-dihydroxyprogesterone, a dihydroxylated derivative of the steroid hormone progesterone. This document is intended for researchers, scientists, and drug development professionals working in the fields of steroid biochemistry, drug metabolism, and pharmacology. It details the known microbial biotransformation routes leading to the synthesis of this compound and explores potential mammalian metabolic pathways based on established principles of steroid catabolism.

Introduction

Progesterone and its derivatives are a cornerstone of pharmaceutical development, with applications ranging from contraception to hormone replacement therapy. The biological activity and pharmacokinetic profile of these steroids are critically influenced by their metabolism. Hydroxylation, a key metabolic reaction, can significantly alter the potency, duration of action, and clearance of steroid hormones. While the metabolism of progesterone itself is well-documented, the metabolic fate of many of its hydroxylated derivatives, including 7α,14α-dihydroxyprogesterone, remains an area of active investigation. This guide aims to synthesize the available information on the formation of 7α,14α-dihydroxyprogesterone and to provide a predictive framework for its subsequent metabolic transformations.

Known Biological Formation: Microbial Biotransformation

Currently, the primary described method for the synthesis of 7α,14α-dihydroxyprogesterone is through the microbial biotransformation of progesterone. Filamentous fungi, in particular, are known for their ability to introduce hydroxyl groups at various positions on the steroid nucleus with high regio- and stereoselectivity.

Key Microorganism: Cochliobolus lunatus

The filamentous fungus Cochliobolus lunatus has been identified as capable of hydroxylating progesterone at both the 7α and 14α positions.[1] This biotransformation is a key example of the enzymatic machinery present in microorganisms that can be harnessed for the production of novel steroid derivatives.

Proposed Biotransformation Pathway

The formation of 7α,14α-dihydroxyprogesterone by Cochliobolus lunatus is believed to occur through a sequential hydroxylation of the progesterone backbone. The enzymes responsible are likely cytochrome P450 monooxygenases, which are known to catalyze a wide range of hydroxylation reactions in steroid metabolism.

Progesterone Progesterone Intermediate 7α-hydroxyprogesterone or 14α-hydroxyprogesterone Progesterone->Intermediate Hydroxylation (7α or 14α) Dihydroxyprogesterone 7α,14α-Dihydroxyprogesterone Intermediate->Dihydroxyprogesterone Hydroxylation (14α or 7α)

Figure 1: Proposed biotransformation of progesterone.

Predicted Mammalian Metabolism of 7α,14α-Dihydroxyprogesterone

While no direct studies on the mammalian metabolism of 7α,14α-dihydroxyprogesterone have been identified, a hypothetical metabolic pathway can be constructed based on the well-established principles of steroid catabolism in humans and other mammals. The primary routes of metabolism for hydroxylated progesterone derivatives typically involve further oxidation, reduction, and conjugation.

Potential Metabolic Reactions

The following enzymatic reactions are predicted to be involved in the metabolism of 7α,14α-dihydroxyprogesterone:

  • Oxidation of Hydroxyl Groups: The 7α- and 14α-hydroxyl groups can be oxidized to their corresponding ketones by hydroxysteroid dehydrogenases (HSDs).

  • Reduction of the A-Ring: The Δ⁴-3-keto group in the A-ring is susceptible to reduction by 5α- and 5β-reductases, followed by the reduction of the 3-keto group by 3α- and 3β-HSDs.

  • Conjugation: The hydroxyl groups can be conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This increases water solubility and facilitates excretion.

Hypothetical Metabolic Pathway

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dihydroxyprogesterone 7α,14α-Dihydroxyprogesterone Oxidized_Metabolites Oxidized Metabolites (e.g., 7-keto, 14-keto derivatives) Dihydroxyprogesterone->Oxidized_Metabolites Hydroxysteroid Dehydrogenases Reduced_Metabolites A-Ring Reduced Metabolites (e.g., 5α/β-dihydro, 3α/β-hydroxy) Dihydroxyprogesterone->Reduced_Metabolites 5α/β-Reductases, 3α/β-HSDs Conjugated_Metabolites Glucuronide and Sulfate Conjugates Oxidized_Metabolites->Conjugated_Metabolites UGTs, SULTs Reduced_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion (Urine and Feces) Conjugated_Metabolites->Excretion

Figure 2: Predicted mammalian metabolic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production and analysis of 7α,14α-dihydroxyprogesterone.

Microbial Biotransformation of Progesterone

This protocol is based on general methods for the microbial hydroxylation of steroids.

Objective: To produce 7α,14α-dihydroxyprogesterone from progesterone using Cochliobolus lunatus.

Materials:

  • Culture of Cochliobolus lunatus

  • Growth medium (e.g., potato dextrose broth)

  • Fermentation vessel

  • Progesterone (substrate)

  • Organic solvent for substrate dissolution (e.g., ethanol, DMSO)

  • Organic solvent for extraction (e.g., ethyl acetate, chloroform)

  • Analytical equipment: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Procedure:

  • Cultivation of Microorganism: Inoculate the growth medium with Cochliobolus lunatus and incubate under optimal conditions (temperature, pH, agitation) to achieve sufficient biomass.

  • Substrate Addition: Dissolve progesterone in a minimal amount of a suitable organic solvent and add it to the microbial culture.

  • Biotransformation: Continue the incubation for a predetermined period, monitoring the transformation process by periodically sampling the culture and analyzing the extract by TLC or HPLC.

  • Extraction of Metabolites: After the desired level of transformation is achieved, terminate the fermentation and extract the metabolites from the culture broth and mycelium using an appropriate organic solvent.

  • Purification and Identification: Purify the extracted metabolites using chromatographic techniques (e.g., column chromatography, preparative HPLC). Identify the structure of the purified compounds, including 7α,14α-dihydroxyprogesterone, using spectroscopic methods (MS and NMR).

Start Start Cultivation Cultivate Cochliobolus lunatus Start->Cultivation Add_Progesterone Add Progesterone Substrate Cultivation->Add_Progesterone Incubate Incubate and Monitor Add_Progesterone->Incubate Extract Extract Metabolites Incubate->Extract Purify Purify Metabolites Extract->Purify Identify Identify 7α,14α-Dihydroxyprogesterone (NMR, MS) Purify->Identify End End Identify->End

Figure 3: Microbial biotransformation workflow.
In Vitro Metabolism Studies (Predictive)

This protocol describes a general approach to studying the metabolism of a novel compound using liver microsomes.

Objective: To identify the primary metabolites of 7α,14α-dihydroxyprogesterone in a mammalian system.

Materials:

  • 7α,14α-Dihydroxyprogesterone

  • Human liver microsomes (or from other relevant species)

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare incubation mixtures containing liver microsomes, the NADPH regenerating system, and 7α,14α-dihydroxyprogesterone in the incubation buffer.

  • Incubation: Incubate the mixtures at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and any potential metabolites.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the metabolism of 7α,14α-dihydroxyprogesterone. Future research should focus on determining key pharmacokinetic parameters such as:

ParameterDescription
Enzyme Kinetics (Km, Vmax) Affinity and maximum reaction rate for the enzymes metabolizing 7α,14α-dihydroxyprogesterone.
Metabolite Formation Rate The rate at which different metabolites are formed in in vitro systems.
In Vivo Clearance (CL) The rate at which the compound is removed from the body.
Half-life (t1/2) The time required for the concentration of the compound in the body to be reduced by half.

Conclusion

The metabolism of 7α,14α-dihydroxyprogesterone is a nascent field of study. While its formation through microbial biotransformation by Cochliobolus lunatus has been described, its subsequent metabolic fate in mammalian systems remains to be elucidated. Based on the established principles of steroid metabolism, a pathway involving oxidation, reduction, and conjugation is proposed. The experimental protocols outlined in this guide provide a framework for future research aimed at characterizing the complete metabolic profile of this intriguing dihydroxylated progesterone derivative. A thorough understanding of its metabolism is essential for any future development of this compound for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 7α,14α-Dihydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental protocols for 7α,14α-dihydroxyprogesterone are currently available in the public domain. The following application notes and protocols are representative methodologies based on established techniques for the synthesis and evaluation of similar steroid compounds, particularly progesterone and its hydroxylated derivatives. These should be adapted and optimized for the specific compound of interest.

Introduction

7α,14α-Dihydroxyprogesterone is a hydroxylated derivative of the steroid hormone progesterone. Progesterone plays a crucial role in the female reproductive system and also exhibits immunomodulatory and anti-inflammatory properties. The introduction of hydroxyl groups at the 7α and 14α positions can significantly alter the biological activity of the parent molecule, potentially leading to enhanced potency, altered receptor selectivity, or novel therapeutic effects. These application notes provide a framework for the synthesis, purification, and biological evaluation of 7α,14α-dihydroxyprogesterone for researchers, scientists, and drug development professionals.

Potential Applications

  • Anti-inflammatory Agent: Progesterone and its derivatives have been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway and modulating cytokine production. 7α,14α-Dihydroxyprogesterone could be investigated for its potential as a novel anti-inflammatory drug.

  • Progesterone Receptor (PR) Modulator: As a progesterone derivative, this compound is a candidate for interaction with the progesterone receptor. It could be evaluated as a PR agonist or antagonist for applications in hormone therapy and contraception.

  • Neuroprotective Agent: Progesterone has demonstrated neuroprotective effects in various models of neurological damage. The hydroxylated analog could be explored for similar or enhanced neuroprotective properties.

Experimental Protocols

Synthesis and Purification: Microbial Hydroxylation

Microbial hydroxylation is a highly specific and efficient method for the synthesis of hydroxylated steroids. While a specific organism for the production of 7α,14α-dihydroxyprogesterone has not been identified, a general protocol for microbial biotransformation of progesterone is presented below. Screening of various fungal and bacterial strains known for steroid hydroxylation would be necessary to identify a strain capable of dihydroxylation at the 7α and 14α positions.

Objective: To synthesize 7α,14α-dihydroxyprogesterone from progesterone using a microbial culture.

Materials:

  • Progesterone

  • Selected microbial strain (e.g., from the genera Aspergillus, Rhizopus, Cunninghamella)

  • Growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Protocol:

  • Microbial Culture Preparation:

    • Inoculate the selected microbial strain into the appropriate liquid growth medium.

    • Incubate the culture at a suitable temperature (e.g., 25-30°C) with shaking (e.g., 150-200 rpm) for 24-48 hours to obtain a seed culture.

    • Transfer the seed culture to a larger volume of fresh medium and continue incubation until the desired cell density is reached.

  • Biotransformation:

    • Prepare a stock solution of progesterone in a suitable solvent (e.g., ethanol, DMSO).

    • Add the progesterone solution to the microbial culture to a final concentration typically in the range of 0.1-1.0 mg/mL.

    • Continue the incubation under the same conditions for a predetermined period (e.g., 24-96 hours). Monitor the transformation process by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

  • Extraction of Metabolites:

    • After the incubation period, separate the microbial biomass from the culture broth by centrifugation or filtration.

    • Extract the culture broth with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) three times.

    • Extract the microbial biomass with a polar solvent (e.g., acetone, methanol) to recover intracellular metabolites. Evaporate the solvent and re-dissolve the residue in water before extracting with an organic solvent as in the previous step.

    • Combine all organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification and Characterization:

    • Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate).

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent.

    • Further purify the product if necessary using preparative HPLC.

    • Characterize the final product by NMR (¹H and ¹³C) and MS to confirm the structure and purity of 7α,14α-dihydroxyprogesterone.

Workflow for Microbial Synthesis and Purification:

G cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification & Characterization A Microbial Culture Preparation B Progesterone Substrate Addition A->B C Biotransformation (Incubation) B->C D Separation of Biomass and Broth C->D E Solvent Extraction D->E F Crude Extract E->F G Column Chromatography F->G H HPLC G->H I NMR & MS Analysis H->I J Pure 7α,14α-Dihydroxyprogesterone I->J

Caption: Workflow for the synthesis and purification of 7α,14α-dihydroxyprogesterone.

Biological Evaluation: Progesterone Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 7α,14α-dihydroxyprogesterone for the progesterone receptor.

Objective: To quantify the binding affinity of 7α,14α-dihydroxyprogesterone to the progesterone receptor.

Materials:

  • Recombinant human progesterone receptor (PR-A or PR-B)

  • Radiolabeled progesterone (e.g., [³H]-Progesterone)

  • Unlabeled progesterone (for standard curve)

  • 7α,14α-Dihydroxyprogesterone

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare a series of dilutions of unlabeled progesterone to generate a standard curve.

    • Prepare a series of dilutions of 7α,14α-dihydroxyprogesterone.

  • Assay Procedure:

    • In a microplate, add the assay buffer, a fixed concentration of radiolabeled progesterone, and either the unlabeled progesterone standard, the test compound (7α,14α-dihydroxyprogesterone), or buffer alone (for total binding).

    • Add the recombinant progesterone receptor to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

    • To determine non-specific binding, add a high concentration of unlabeled progesterone to a set of wells.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound from the free radioligand using a suitable method, such as filtration through a glass fiber filter mat that retains the receptor-ligand complex.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
Progesterone[Value][Value]
7α,14α-Dihydroxyprogesterone[Value][Value]
Biological Evaluation: Anti-inflammatory Activity Assay

This protocol outlines a method to assess the anti-inflammatory effects of 7α,14α-dihydroxyprogesterone by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory activity of 7α,14α-dihydroxyprogesterone.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • 7α,14α-Dihydroxyprogesterone

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Cell viability assay kit (e.g., MTT, MTS)

Protocol:

  • Cell Culture and Treatment:

    • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 7α,14α-dihydroxyprogesterone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control (no LPS, no compound) and an LPS control (LPS, no compound).

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatants, assess the viability of the remaining cells using an MTT or MTS assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS control.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

Data Presentation:

CompoundTNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)IL-1β IC₅₀ (µM)Cell Viability at max concentration (%)
Dexamethasone (Control)[Value][Value][Value]>95%
7α,14α-Dihydroxyprogesterone[Value][Value][Value][Value]

Signaling Pathway

Progesterone and its derivatives can exert their effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves the binding of the steroid to the intracellular progesterone receptor (PR), which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.[1] One of the key anti-inflammatory mechanisms of progesterone is the inhibition of the pro-inflammatory transcription factor NF-κB.

Progesterone Receptor Signaling and NF-κB Inhibition:

G cluster_nucleus cluster_nucleus2 P4 7α,14α-Dihydroxyprogesterone PR Progesterone Receptor (PR) P4->PR P4_PR P4-PR Complex PR->P4_PR Nucleus Nucleus P4_PR->Nucleus PRE Progesterone Response Element (PRE) Gene_exp Modulation of Gene Expression PRE->Gene_exp NFkB_inh Inhibition of NF-κB p65_p50 p65/p50 NFkB_inh->p65_p50 inhibits translocation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->p65_p50 p65_p50->Nucleus Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_stimuli->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) P4_PR_n->PRE P4_PR_n->NFkB_inh p65_p50_n->Cytokines induces transcription

References

Application Notes & Protocols: Dosage Determination for 7α,14α-Dihydroxyprogesterone in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature did not yield specific studies detailing the dosage of 7α,14α-dihydroxyprogesterone in animal models. This compound appears to be a novel or less-studied progesterone derivative. The following application notes and protocols are therefore based on established principles for determining the dosage of new steroid hormone analogs in preclinical animal research. Researchers should use this information as a general guideline and adapt it to their specific experimental context.

Introduction

7α,14α-dihydroxyprogesterone is a progesterone derivative with potential biological activity. To evaluate its efficacy and safety, preclinical animal studies are essential. A critical first step in these studies is the determination of an appropriate dosage range. This involves a systematic approach, starting with in vitro assessments and progressing to in vivo dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies. This document outlines a general protocol for establishing a suitable dosage of a novel progestin, such as 7α,14α-dihydroxyprogesterone, for animal studies.

Preclinical Dosage Determination Strategy

The determination of a safe and effective dose for a novel compound like 7α,14α-dihydroxyprogesterone in animal studies is a multi-step process. It is crucial to gather as much information as possible before proceeding to in vivo experiments.

Table 1: Key Factors Influencing Dosage Regimen
FactorDescriptionKey Considerations
Animal Model The choice of animal species and strain.Species-specific differences in steroid metabolism and receptor binding are significant. Common models for progestin studies include rats, mice, rabbits, and non-human primates.[1]
Route of Administration The method by which the compound is delivered.Oral, subcutaneous, intramuscular, or intravenous routes are common. The chosen route will affect bioavailability and clearance rates.
Formulation The vehicle used to dissolve or suspend the compound.The vehicle should be non-toxic and ensure the stability and solubility of the compound. Common vehicles include sesame oil, corn oil, or aqueous solutions with solubilizing agents.
Pharmacokinetics (PK) The study of drug absorption, distribution, metabolism, and excretion (ADME).Understanding the half-life of the compound is crucial for determining dosing frequency.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of the drug.This helps in identifying a dose that elicits the desired biological response without causing significant toxicity.
Toxicology The assessment of adverse effects.Acute and chronic toxicity studies are necessary to establish a safe dosage range.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific research question and the characteristics of 7α,14α-dihydroxyprogesterone.

Protocol 1: In Vitro Receptor Binding and Activity Assay

Objective: To determine the binding affinity and functional activity of 7α,14α-dihydroxyprogesterone for the progesterone receptor (PR) and other steroid receptors.

Methodology:

  • Cell Culture: Use cell lines expressing human or the animal model's progesterone receptor (e.g., T47D or MCF-7 breast cancer cells).

  • Competitive Binding Assay:

    • Incubate cell lysates or purified PR with a radiolabeled progestin (e.g., ³H-progesterone) and varying concentrations of 7α,14α-dihydroxyprogesterone.

    • Measure the displacement of the radiolabeled ligand to determine the binding affinity (Ki or IC50).

  • Reporter Gene Assay:

    • Transfect cells with a PR expression vector and a reporter plasmid containing a progesterone-responsive element linked to a reporter gene (e.g., luciferase).

    • Treat cells with varying concentrations of 7α,14α-dihydroxyprogesterone.

    • Measure reporter gene activity to determine the agonist or antagonist activity and potency (EC50 or IC50).

  • Cross-Reactivity: Perform similar assays for other steroid receptors (e.g., androgen, estrogen, glucocorticoid receptors) to assess specificity.

Protocol 2: Acute Toxicity and Dose-Ranging Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary dosage range for efficacy studies.

Methodology:

  • Animal Model: Use a common rodent model such as female Sprague-Dawley rats or BALB/c mice.

  • Acclimatization: Allow animals to acclimatize for at least one week before the study.

  • Dose Selection: Based on in vitro data, select a wide range of doses (e.g., 0.1, 1, 10, 100 mg/kg).

  • Administration: Administer a single dose of 7α,14α-dihydroxyprogesterone via the intended route of administration. Include a vehicle control group.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) for at least 72 hours.

  • Necropsy: At the end of the observation period, perform a gross necropsy to look for any organ abnormalities.

  • Data Analysis: Determine the MTD, which is the highest dose that does not cause unacceptable toxicity.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of 7α,14α-dihydroxyprogesterone.

Methodology:

  • Animal Model: Use the same animal model as in the dose-ranging study.

  • Dosing: Administer a single dose of 7α,14α-dihydroxyprogesterone (a dose below the MTD).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) after administration.

  • Analysis: Analyze plasma concentrations of 7α,14α-dihydroxyprogesterone using a validated method such as LC-MS/MS.

  • PK Parameters: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Table 2: Example Dosages of Progesterone and its Analogs in Animal Studies

This table provides examples from the literature for other progesterone-related compounds and is for illustrative purposes only. The appropriate dose for 7α,14α-dihydroxyprogesterone must be determined experimentally.

CompoundAnimal ModelDosageRoute of AdministrationApplication
ProgesteroneRat20, 40, 110, or 220 mgSubcutaneous capsulePharmacokinetics
Medroxyprogesterone Acetate (MPA)MouseSlow-release pelletsSubcutaneousCancer chemoprevention
Progesterone + Estradiol BenzoateRhesus Monkey0.1–25 times the human dose equivalentIntramuscularDevelopmental studies[1]
Melengestrol AcetateHeifer0.25–0.50 mg/dayOral (in feed)Growth promotion[2]

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Preclinical Dosage Determination

G cluster_0 In Vitro Assessment cluster_1 In Vivo Studies cluster_2 Data Analysis & Dose Selection in_vitro Receptor Binding & Activity Assays dose_ranging Acute Toxicity & Dose-Ranging in_vitro->dose_ranging Inform initial dose range pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies dose_ranging->pk_pd Establish MTD analysis Determine MTD, PK/PD Parameters pk_pd->analysis efficacy Efficacy Studies dose_selection Select Doses for Efficacy Studies analysis->dose_selection dose_selection->efficacy

Caption: Workflow for determining the dosage of a novel steroid in animal studies.

Diagram 2: Hypothetical Signaling Pathway for a Progesterone Analog

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus compound 7α,14α-Dihydroxyprogesterone pr Progesterone Receptor (PR) compound->pr hsp HSP90 compound->hsp Dissociation pr_complex PR-Compound Complex pr->pr_complex Binding hsp->pr Inhibition pre Progesterone Response Element (PRE) pr_complex->pre Dimerization & Translocation transcription Gene Transcription pre->transcription Initiation response Biological Response transcription->response

Caption: A generalized signaling pathway for a progesterone analog via the nuclear progesterone receptor.

Conclusion

The provided application notes and protocols offer a foundational framework for initiating animal studies on 7α,14α-dihydroxyprogesterone. Due to the lack of specific data for this compound, a cautious and systematic approach to dosage determination is paramount. Researchers are strongly encouraged to conduct thorough in vitro characterization before proceeding to in vivo studies and to adhere to ethical guidelines for animal research. The successful determination of an appropriate dosage will be critical for obtaining meaningful and reproducible results in subsequent efficacy and safety studies.

References

Application Notes and Protocols for the Detection of 7α,14α-Dihydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α,14α-Dihydroxyprogesterone is a hydroxylated metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. The biological role and significance of this specific dihydroxyprogesterone isomer are areas of ongoing research. Accurate and sensitive detection methods are paramount for elucidating its physiological functions, understanding its metabolic pathways, and exploring its potential as a biomarker or therapeutic target.

This document provides detailed application notes and protocols for the analytical detection of 7α,14α-Dihydroxyprogesterone using state-of-the-art techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are applicable to various biological matrices, including plasma, serum, and cell culture media.

Analytical Methods Overview

The detection and quantification of 7α,14α-Dihydroxyprogesterone present analytical challenges due to its low physiological concentrations and the presence of structurally similar steroid isomers. High-sensitivity and high-selectivity methods are therefore required.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid hormone analysis, offering high sensitivity, specificity, and the ability to multiplex the analysis of several steroids in a single run. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the target analyte even in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent chromatographic separation of steroid isomers and characteristic fragmentation patterns upon electron ionization. Derivatization is typically required to improve the volatility and thermal stability of the analytes.

Data Presentation

The following tables summarize the key quantitative parameters for the analytical methods described in this document.

Table 1: LC-MS/MS Method Parameters for Dihydroxyprogesterone Isomers

ParameterDescription
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Optimized for separation of dihydroxyprogesterone isomers
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) m/z 349.2 (for [M+H]⁺)
Product Ions (Q3) To be determined empirically; likely fragments involve loss of water molecules (e.g., m/z 331.2, 313.2)
Internal Standard Deuterated progesterone (e.g., Progesterone-d9) or a stable isotope-labeled dihydroxyprogesterone

Table 2: GC-MS Method Parameters for Dihydroxyprogesterone Isomers

ParameterDescription
Column Fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Splitless
Temperature Program Optimized for separation of steroid isomers (e.g., initial temp 180°C, ramp to 300°C)
Derivatization Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH₄I and dithiothreitol) to form TMS ethers
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Monitored Ions Based on the mass spectrum of the di-TMS derivative of dihydroxyprogesterone (specific ions to be determined)

Experimental Protocols

Protocol 1: LC-MS/MS Detection of 7α,14α-Dihydroxyprogesterone

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, serum, or cell culture supernatant, add 50 µL of internal standard solution (e.g., 10 ng/mL Progesterone-d9 in methanol).

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-4) and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject the reconstituted sample onto the analytical column.

  • Run the optimized gradient program to separate the dihydroxyprogesterone isomers.

  • Perform mass spectrometric detection using the MRM mode. Note: The specific precursor and product ion transitions for 7α,14α-Dihydroxyprogesterone need to be determined by infusing a standard of the compound.

Protocol 2: GC-MS Detection of 7α,14α-Dihydroxyprogesterone

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of plasma, serum, or cell culture supernatant, add 50 µL of internal standard solution.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of MSTFA (with 1% TMCS as a catalyst) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Run the optimized temperature program to separate the derivatized steroid isomers.

  • Acquire mass spectra in full scan mode to identify the characteristic fragmentation pattern of the di-TMS derivative of 7α,14α-Dihydroxyprogesterone. For quantitative analysis, operate the mass spectrometer in selected ion monitoring (SIM) mode using characteristic ions.

Mandatory Visualization

Progesterone_Metabolism Progesterone Progesterone P450_7a CYP450 (7α-hydroxylase) Progesterone->P450_7a 7a_OH_Progesterone 7α-Hydroxyprogesterone P450_7a->7a_OH_Progesterone P450_14a CYP450 (14α-hydroxylase) 7a14a_DiOH_Progesterone 7α,14α-Dihydroxyprogesterone P450_14a->7a14a_DiOH_Progesterone 7a_OH_Progesterone->P450_14a

Caption: Hypothetical metabolic pathway of Progesterone to 7α,14α-Dihydroxyprogesterone.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Serum, etc.) IS_Spike Spike Internal Standard Sample->IS_Spike Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase LC) Reconstitution->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM Mode) Ionization->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Application Notes and Protocols for the Study of 7α,14α-Dihydroxyprogesterone in Steroid Hormone Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Progesterone is a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Its metabolic derivatives often exhibit unique biological activities, making them a subject of intense research in endocrinology and drug discovery. Hydroxylated progesterone metabolites, in particular, can have altered receptor binding affinities and pharmacological profiles compared to the parent hormone.

This document provides a framework for the investigation of 7α,14α-dihydroxyprogesterone, a specific and lesser-studied derivative of progesterone. Due to the limited publicly available data on this particular compound, these application notes and protocols are presented as a comprehensive guide for researchers venturing into the synthesis, characterization, and biological evaluation of this and other novel steroid hormones. The methodologies and data presentation formats are based on established practices in steroid hormone research, with examples drawn from related, well-characterized progesterone derivatives.

Hypothetical Research Workflow

The investigation of a novel steroid derivative like 7α,14α-dihydroxyprogesterone would typically follow a multi-stage process from synthesis to biological characterization.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation A Chemical Synthesis or Microbial Biotransformation B Extraction & Purification (e.g., HPLC) A->B C Mass Spectrometry B->C D NMR Spectroscopy B->D E In Vitro Receptor Binding Assays B->E F Cell-Based Signaling Assays E->F G In Vivo Animal Models F->G G cluster_0 Potential Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->17α-Hydroxyprogesterone CYP17A1 Aldosterone Aldosterone Progesterone->Aldosterone 11-Deoxycortisol 11-Deoxycortisol 17α-Hydroxyprogesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17α-Hydroxyprogesterone->Androstenedione Cortisol Cortisol 11-Deoxycortisol->Cortisol Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Progesterone_met Progesterone dihydroxyprogesterone 7α,14α-Dihydroxyprogesterone Progesterone_met->dihydroxyprogesterone Hydroxylases (e.g., microbial) G cluster_0 Cytoplasm cluster_1 Nucleus P Progesterone or 7α,14α-Dihydroxyprogesterone PR_HSP Inactive PR-HSP Complex P->PR_HSP PR Progesterone Receptor (PR-A / PR-B) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE PR_dimer->PRE DNA Binding Transcription Gene Transcription PRE->Transcription

Application Notes and Protocols for Neuroprotection Assays: A Focus on Progesterone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researcher,

The following document provides a detailed overview of established in vitro neuroprotection assays. While the inquiry specifically requested information on 7alpha,14alpha-Dihydroxyprogesterone , a comprehensive search of the scientific literature did not yield specific studies or protocols for this particular derivative. This suggests that this compound may be a novel compound or one that has not yet been extensively characterized for its neuroprotective potential.

Therefore, these application notes and protocols are based on the well-documented neuroprotective effects of progesterone and its more extensively studied analogs. The methodologies, data presentation, and signaling pathways described herein are standard in the field of neuroprotection research and can serve as a robust starting point for investigating the potential neuroprotective properties of novel compounds like this compound.

I. Introduction to Neuroprotection Assays

Neuroprotection assays are critical tools for identifying and characterizing compounds that can prevent or slow down neuronal cell death, a hallmark of neurodegenerative diseases and acute brain injuries. These assays typically involve inducing neuronal damage in vitro using various stressors and then assessing the ability of a test compound to mitigate this damage.

Common neurotoxic insults used in these assays include:

  • Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Excitotoxicity: Triggered by excessive stimulation of glutamate receptors, often using glutamate or N-methyl-D-aspartate (NMDA).

  • Amyloid-beta (Aβ) toxicity: Relevant for Alzheimer's disease research, using Aβ peptides to induce neuronal apoptosis.

  • Serum Deprivation: A model of nutrient and growth factor withdrawal that leads to apoptosis.

II. Key In Vitro Neuroprotection Assays

This section details the protocols for three widely used assays to quantify the neuroprotective effects of compounds.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined duration (e.g., 24 hours). Include a vehicle control.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂, 50 µM 6-OHDA, or 10 µM Aβ₂₅₋₃₅) to the wells, except for the control wells, and incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period with the neurotoxin, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

C. Hoechst Staining for Apoptosis Assessment

Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed or fragmented nuclei.

Experimental Protocol:

  • Cell Culture on Coverslips: Plate cells on sterile glass coverslips in a 24-well plate and follow the treatment protocol as described for the MTT assay.

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then stain with a solution of Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

  • Mounting and Visualization: Wash the cells with PBS, mount the coverslips on microscope slides with a drop of mounting medium, and seal.

  • Microscopy and Analysis: Visualize the stained nuclei using a fluorescence microscope with a UV filter. Count the number of apoptotic (condensed, fragmented) and healthy (round, uniform) nuclei in several random fields per coverslip. Express the results as the percentage of apoptotic cells.

III. Data Presentation

Quantitative data from neuroprotection assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Neuroprotective Effect of Compound X on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (% of Control) (MTT Assay)Cytotoxicity (% of Max LDH Release) (LDH Assay)Apoptotic Cells (%) (Hoechst Staining)
Control-100 ± 5.25.1 ± 1.23.5 ± 0.8
H₂O₂100 µM45.3 ± 3.862.7 ± 4.555.2 ± 4.1
Compound X + H₂O₂1 µM58.7 ± 4.148.9 ± 3.940.1 ± 3.5
Compound X + H₂O₂10 µM75.2 ± 5.530.1 ± 2.825.8 ± 2.9
Compound X + H₂O₂50 µM89.6 ± 6.115.4 ± 1.912.4 ± 1.7

Data are presented as mean ± standard deviation (n=3).

IV. Visualization of Workflows and Pathways

Diagrams are essential for illustrating experimental designs and the underlying molecular mechanisms of neuroprotection.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Neuroprotection Assessment seeding Seed Neuronal Cells (e.g., SH-SY5Y) adhesion Allow Adhesion (24 hours) seeding->adhesion pretreatment Pre-treat with This compound adhesion->pretreatment neurotoxin Induce Neurotoxicity (e.g., H2O2, 6-OHDA) pretreatment->neurotoxin mtt MTT Assay (Cell Viability) neurotoxin->mtt Assess Outcome ldh LDH Assay (Cytotoxicity) neurotoxin->ldh Assess Outcome hoechst Hoechst Staining (Apoptosis) neurotoxin->hoechst Assess Outcome

Caption: Experimental workflow for in vitro neuroprotection assays.

Progesterone is known to exert its neuroprotective effects through various signaling pathways. A potential pathway that could be investigated for this compound is the activation of pro-survival kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion receptor Progesterone Receptor (Membrane-Associated) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits (by phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits progesterone 7alpha,14alpha- Dihydroxyprogesterone progesterone->receptor

Caption: Putative PI3K/Akt signaling pathway for neuroprotection.

V. Concluding Remarks

The protocols and data presentation formats provided here offer a standardized framework for evaluating the neuroprotective potential of this compound. Researchers are encouraged to adapt these protocols based on the specific neuronal cell type and neurotoxic insult relevant to their research focus. Should this compound show promise in these initial in vitro screens, further investigation into its mechanisms of action, including the signaling pathways involved, will be warranted.

Application Notes and Protocols: Synthesis of 7α,14α-Dihydroxyprogesterone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing 7α,14α-dihydroxyprogesterone derivatives. This document covers both microbial and chemical synthesis approaches, offering detailed protocols and data presentation to guide researchers in the development of these potentially bioactive compounds.

Introduction

7α,14α-Dihydroxyprogesterone and its derivatives are a class of steroids that have garnered interest in medicinal chemistry due to their potential biological activities. The introduction of hydroxyl groups at the 7α and 14α positions of the progesterone scaffold can significantly alter its binding affinity to various receptors and metabolic stability, leading to novel pharmacological profiles. This document outlines methodologies for the synthesis of these derivatives, focusing on microbial hydroxylation and chemical synthesis strategies.

Microbial Synthesis of 7α,14α-Dihydroxyprogesterone

Microbial transformation offers a highly regio- and stereoselective method for the hydroxylation of steroids. Various fungal strains are known to possess cytochrome P450 enzymes capable of introducing hydroxyl groups at specific positions on the progesterone molecule.

General Workflow for Microbial Synthesis

The overall process involves the selection of a suitable microorganism, cultivation, substrate addition, incubation, and subsequent extraction and purification of the desired dihydroxylated product.

Microbial_Synthesis_Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing strain_selection Strain Selection (e.g., T. piriforme) media_prep Media Preparation strain_selection->media_prep Select optimal growth medium inoculation Inoculation & Growth media_prep->inoculation Inoculate with selected strain substrate_add Progesterone Addition inoculation->substrate_add Add substrate to grown culture incubation Incubation substrate_add->incubation Allow for hydroxylation extraction Extraction incubation->extraction Extract metabolites from culture purification Purification (HPLC) extraction->purification Isolate desired derivative characterization Characterization (NMR, MS) purification->characterization Confirm structure and purity

Caption: General workflow for the microbial synthesis of hydroxylated progesterone derivatives.

Experimental Protocol: Microbial Hydroxylation

This protocol is a generalized procedure based on methodologies reported for the hydroxylation of progesterone by fungal strains such as Thamnostylum piriforme.[1]

Materials:

  • Thamnostylum piriforme (or other suitable fungal strain)

  • Progesterone

  • Growth medium (e.g., potato dextrose broth)

  • Ethyl acetate

  • Silica gel for chromatography

  • HPLC system with a C18 column

Procedure:

  • Cultivation: Inoculate a series of 250 mL Erlenmeyer flasks, each containing 50 mL of sterile growth medium, with a spore suspension of T. piriforme. Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Substrate Addition: Prepare a stock solution of progesterone in a suitable solvent (e.g., ethanol or DMSO). Add the progesterone solution to the fungal cultures to a final concentration of 0.5 mg/mL.

  • Incubation: Continue the incubation under the same conditions for another 72-120 hours. Monitor the biotransformation periodically by withdrawing small aliquots, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC).

  • Extraction: After the incubation period, pool the culture broth and mycelia. Extract the mixture three times with an equal volume of ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried extract under reduced pressure. Purify the residue using silica gel column chromatography with a gradient of hexane and ethyl acetate. Further purify the fractions containing the desired product by semi-preparative HPLC.

  • Characterization: Characterize the purified 7α,14α-dihydroxyprogesterone using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Quantitative Data

The yields of microbial hydroxylations can vary significantly depending on the strain, culture conditions, and substrate concentration. The following table summarizes representative data from literature for similar biotransformations.

MicroorganismSubstrateProduct(s)Yield (%)Reference
Thamnostylum piriformeProgesterone14α-hydroxyprogesteroneNot specified[1]
Mucor griseocyanusProgesterone7α,14α-dihydroxyprogesteroneNot specified[1]
Aspergillus ustusProgesterone11α-hydroxyprogesterone, 11α,15β-dihydroxyprogesteroneNot specified
Phycomyces blakesleeanusProgesterone7α-hydroxyprogesterone, 15β-hydroxyprogesterone5-15% (of added progesterone)[2]

Chemical Synthesis of 7α,14α-Dihydroxyprogesterone Derivatives

Chemical synthesis provides an alternative route to these derivatives, offering the potential for larger-scale production and the synthesis of analogs not accessible through microbial methods. The synthesis of 7α,14α-dihydroxyprogesterone is challenging due to the need for stereoselective introduction of the two hydroxyl groups. A plausible synthetic route would involve the sequential introduction of the hydroxyl groups.

Synthetic Strategy

A potential strategy involves the allylic oxidation of a progesterone-derived enone to introduce the 14α-hydroxyl group, followed by the stereoselective reduction of a 7-keto intermediate to install the 7α-hydroxyl group.

Chemical_Synthesis_Strategy Progesterone Progesterone Enone Δ5,14-Dien-3-one Intermediate Progesterone->Enone Dehydrogenation Epoxide 14α,15α-Epoxide Enone->Epoxide Epoxidation Hydroxy_ketone 14α-Hydroxy-7-keto Progesterone Epoxide->Hydroxy_ketone Ring Opening & Allylic Oxidation Dihydroxyprogesterone 7α,14α-Dihydroxyprogesterone Hydroxy_ketone->Dihydroxyprogesterone Stereoselective Reduction

Caption: Plausible chemical synthesis strategy for 7α,14α-dihydroxyprogesterone.

Experimental Protocol: Chemical Synthesis (Generalized)

This protocol is a generalized representation based on known methods for the synthesis of 7-hydroxy steroids.

Materials:

  • Progesterone

  • N-Bromosuccinimide (NBS)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Chromium trioxide (CrO₃)

  • L-Selectride®

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Procedure:

  • Formation of a Δ⁵-7-keto intermediate: Protect the 3-keto-Δ⁴-ene system of progesterone. Introduce a double bond at the C5-C6 position. Perform allylic oxidation at the C7 position using an oxidizing agent like chromium trioxide to yield a 7-keto derivative.

  • Introduction of the 14α-hydroxyl group: This is a challenging step. One approach could involve the formation of a Δ¹⁴ double bond followed by stereoselective epoxidation and subsequent ring-opening.

  • Stereoselective reduction of the 7-keto group: Reduce the 7-keto group to a 7α-hydroxyl group using a sterically hindered reducing agent such as L-Selectride®. This is crucial for achieving the desired stereochemistry.

  • Deprotection and Purification: Remove any protecting groups and purify the final 7α,14α-dihydroxyprogesterone product using column chromatography and/or recrystallization.

Quantitative Data

The yields for multi-step chemical syntheses of complex steroids are often moderate. The following table provides hypothetical target yields for the key steps in the proposed synthesis.

StepReactionReagentsTarget Yield (%)
1Allylic OxidationCrO₃, 3,5-dimethylpyrazole60-70
214α-HydroxylationMulti-step30-40
3Stereoselective ReductionL-Selectride®70-80
4DeprotectionMild acid/base>90

Biological Activity and Signaling Pathways

Hydroxylated progesterone derivatives can interact with various nuclear and membrane progesterone receptors, potentially modulating their activity. The metabolism of progesterone is also heavily influenced by cytochrome P450 enzymes, which are responsible for its hydroxylation.

Progesterone Receptor Signaling

Progesterone and its derivatives can elicit cellular responses through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves the binding of the steroid to intracellular progesterone receptors (PR-A and PR-B), which then act as transcription factors. The non-classical pathway is initiated by the interaction of progesterone with membrane-bound receptors, leading to rapid downstream signaling events.

Progesterone_Signaling cluster_0 Classical (Genomic) Pathway cluster_1 Non-Classical (Non-Genomic) Pathway Progesterone1 Progesterone Derivative PR Intracellular PR (PR-A/PR-B) Progesterone1->PR Binding Nucleus Nucleus PR->Nucleus Translocation PRE Progesterone Response Element Nucleus->PRE Binding to DNA Gene_Expression Gene Expression PRE->Gene_Expression Transcriptional Regulation Progesterone2 Progesterone Derivative mPR Membrane PR Progesterone2->mPR Binding Signaling_Cascade Signaling Cascade (e.g., MAPK) mPR->Signaling_Cascade Activation Cellular_Response Rapid Cellular Response Signaling_Cascade->Cellular_Response

Caption: Classical and non-classical progesterone receptor signaling pathways.

Cytochrome P450-Mediated Metabolism

The synthesis of hydroxylated progesterone derivatives, whether in vivo or through microbial biotransformation, is primarily mediated by cytochrome P450 (CYP) enzymes. Different CYP isoforms exhibit distinct regioselectivity for hydroxylation.

CYP450_Metabolism cluster_0 Hydroxylation Positions Progesterone Progesterone CYP_Enzymes Cytochrome P450 Enzymes Progesterone->CYP_Enzymes M7a 7α-OH Progesterone CYP_Enzymes->M7a e.g., Fungal CYPs M14a 14α-OH Progesterone CYP_Enzymes->M14a e.g., Fungal CYPs M6b 6β-OH Progesterone CYP_Enzymes->M6b e.g., Human CYP3A4 M11a 11α-OH Progesterone CYP_Enzymes->M11a e.g., Fungal & Human CYPs M21 21-OH Progesterone CYP_Enzymes->M21 e.g., Human CYP21A2 Metabolites Hydroxylated Metabolites M7a->Metabolites M14a->Metabolites M6b->Metabolites M11a->Metabolites M21->Metabolites

Caption: Cytochrome P450-mediated metabolism of progesterone to various hydroxylated derivatives.

Conclusion

The synthesis of 7α,14α-dihydroxyprogesterone derivatives can be achieved through both microbial and chemical methodologies. Microbial transformation offers a highly selective route, while chemical synthesis provides greater flexibility for analog design. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of these novel steroid compounds. Further investigation into the biological activities of these derivatives is warranted to elucidate their therapeutic potential.

References

Application Note: Quantitative Analysis of 7α,14α-Dihydroxyprogesterone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of 7α,14α-dihydroxyprogesterone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating the metabolic pathways of progesterone and the potential roles of its hydroxylated metabolites.

Introduction

Progesterone undergoes extensive metabolism in the body, leading to a variety of hydroxylated and reduced products. While metabolites such as 17α-hydroxyprogesterone are well-studied, the biological significance of other dihydroxyprogesterone isomers, including 7α,14α-dihydroxyprogesterone, is less understood. Accurate and reliable quantification of these metabolites is crucial for elucidating their physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the analysis of steroid hormones in complex biological samples.[1] This application note provides a comprehensive protocol for the extraction and quantification of 7α,14α-dihydroxyprogesterone, based on established methods for similar steroid molecules.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of serum, plasma, or cell culture supernatant, add 25 µL of an internal standard solution (e.g., 100 ng/mL of d8-17α-hydroxyprogesterone in methanol).

  • Add 1 mL of methyl tert-butyl ether (MTBE) to the sample.[2]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.[2]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of steroid isomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient: A typical gradient would start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

Mass Spectrometry (MS) Conditions:

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions: The following table outlines hypothetical MRM transitions for 7α,14α-dihydroxyprogesterone and a potential internal standard. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7α,14α-Dihydroxyprogesterone347.2329.215
7α,14α-Dihydroxyprogesterone347.2109.125
d8-17α-Hydroxyprogesterone (IS)339.3113.122

Data Presentation

The following tables represent example data for a calibration curve and quality control samples for the analysis of 7α,14α-dihydroxyprogesterone.

Table 1: Calibration Curve for 7α,14α-Dihydroxyprogesterone

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
1.00.115
5.00.592
10.01.180
50.05.850
100.011.720

Table 2: Quality Control Sample Analysis

QC LevelNominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low0.30.2996.75.2
Medium7.57.8104.03.8
High75.072.596.74.1

Mandatory Visualizations

G Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (200 µL) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in 50:50 Methanol:Water Evaporate->Reconstitute Inject Inject 10 µL Reconstitute->Inject LC_Separation HPLC/UHPLC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Report Generate Report Quantification->Report G Simplified Progesterone Metabolic Pathway Progesterone Progesterone Metabolite1 5α-Dihydroprogesterone Progesterone->Metabolite1 5α-reductase Metabolite2 5β-Dihydroprogesterone Progesterone->Metabolite2 5β-reductase Metabolite3 17α-Hydroxyprogesterone Progesterone->Metabolite3 17α-hydroxylase Metabolite4 7α,14α-Dihydroxyprogesterone Progesterone->Metabolite4 Hydroxylases (Hypothetical) Metabolite5 Allopregnanolone Metabolite1->Metabolite5 3α-HSD

References

Application Notes and Protocols for the Characterization of 7α,14α-Dihydroxyprogesterone as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, 7α,14α-dihydroxyprogesterone is not a well-documented compound. Therefore, this document provides a general framework and protocols for the characterization of a novel progesterone derivative, using 7α,14α-dihydroxyprogesterone as a hypothetical example. The experimental details should be optimized based on the specific properties of the compound and the research objectives.

Introduction

Progesterone is a crucial steroid hormone that regulates a multitude of physiological processes, primarily in the female reproductive system, but also in the central nervous system and other tissues.[1] Its actions are mediated by the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2] The development of novel progesterone analogs is a key area of research for new therapeutics in contraception, hormone replacement therapy, and the treatment of hormone-dependent cancers.

7α,14α-Dihydroxyprogesterone represents a novel, and as yet, uncharacterized derivative of progesterone. Its potential biological activity is unknown. The addition of hydroxyl groups at the 7α and 14α positions could significantly alter its binding affinity for the progesterone receptor, its metabolic stability, and its overall pharmacological profile. These application notes provide a comprehensive guide for researchers to systematically characterize the biological activity of 7α,14α-dihydroxyprogesterone or any other novel progesterone analog.

Progesterone Signaling Pathways

Progesterone exerts its effects through two primary signaling pathways: a classical genomic pathway and a rapid non-genomic pathway.[3][4]

  • Genomic Pathway: In the classical pathway, progesterone diffuses across the cell membrane and binds to the intracellular progesterone receptor (PR) in the cytoplasm.[3] Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

  • Non-Genomic Pathway: Progesterone can also initiate rapid signaling events from the cell membrane.[3] This pathway is mediated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of classical PRs located outside the nucleus.[3] Activation of these receptors leads to the rapid activation of intracellular signaling cascades, such as the Src/MAPK pathway, which can in turn influence gene transcription and other cellular processes.[3]

Figure 1: Progesterone Signaling Pathways

Experimental Workflow for Characterization of a Novel Progesterone Analog

The following workflow outlines a systematic approach to characterizing the biological activity of a novel progesterone derivative like 7α,14α-dihydroxyprogesterone.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Receptor_Binding Progesterone Receptor Binding Assay Cell_Proliferation Cell Proliferation Assay (e.g., T47D, MCF-7 cells) Receptor_Binding->Cell_Proliferation Determine agonist/antagonist activity Gene_Expression Target Gene Expression Analysis (e.g., qPCR for SGK1, CCND1) Cell_Proliferation->Gene_Expression Confirm mechanism of action Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for p-MAPK) Gene_Expression->Signaling_Pathway Investigate non-genomic effects PK_PD Pharmacokinetic and Pharmacodynamic Studies Signaling_Pathway->PK_PD If promising in vitro activity Uterine_Wet_Weight Uterine Wet Weight Assay (in immature female rodents) PK_PD->Uterine_Wet_Weight Pregnancy_Maintenance Pregnancy Maintenance Assay (in ovariectomized pregnant rodents) Uterine_Wet_Weight->Pregnancy_Maintenance Start Novel Progesterone Analog (7α,14α-Dihydroxyprogesterone) Start->Receptor_Binding

Figure 2: Experimental Workflow

Data Presentation: Comparative Activities of Dihydroxyprogesterone Derivatives

While no data exists for 7α,14α-dihydroxyprogesterone, the following table summarizes the reported activities of other dihydroxyprogesterone derivatives to provide a comparative context.

CompoundReceptor Binding Affinity (Relative to Progesterone)In Vivo Progestational Activity (Clauberg Assay)Reference
Progesterone100%+++Standard
16α,17α-DihydroxyprogesteroneLowWeak[6]
17α,20α-DihydroxyprogesteroneVariable, generally lower than progesteroneWeak to moderate[7]
7α,14α-Dihydroxyprogesterone To be determined To be determined N/A

Experimental Protocols

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of 7α,14α-dihydroxyprogesterone for the progesterone receptor.

Materials:

  • Recombinant human progesterone receptor (PR)

  • [³H]-Progesterone (radiolabeled ligand)

  • 7α,14α-Dihydroxyprogesterone

  • Unlabeled progesterone (for positive control)

  • Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation fluid and vials

  • Microplate scintillation counter

Protocol:

  • Prepare a series of dilutions of 7α,14α-dihydroxyprogesterone and unlabeled progesterone in the binding buffer.

  • In a microplate, combine the recombinant PR, a fixed concentration of [³H]-progesterone, and the various concentrations of the test compound or unlabeled progesterone.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-progesterone (IC₅₀).

  • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of 7α,14α-dihydroxyprogesterone on the proliferation of progesterone-responsive cancer cell lines (e.g., T47D or MCF-7).

Materials:

  • T47D or MCF-7 breast cancer cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Phenol red-free medium with charcoal-stripped FBS

  • 7α,14α-Dihydroxyprogesterone

  • Progesterone (positive control)

  • RU486 (mifepristone, progesterone antagonist, for control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in 96-well plates in regular growth medium and allow them to attach overnight.

  • Replace the medium with phenol red-free medium containing charcoal-stripped FBS to reduce background hormonal effects.

  • Treat the cells with various concentrations of 7α,14α-dihydroxyprogesterone, progesterone, or RU486 for the desired duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

In Vivo Uterine Wet Weight Assay

Objective: To evaluate the progestational activity of 7α,14α-dihydroxyprogesterone in an animal model.

Materials:

  • Immature female mice or rats

  • Estradiol benzoate

  • 7α,14α-Dihydroxyprogesterone

  • Progesterone (positive control)

  • Vehicle (e.g., sesame oil)

  • Analytical balance

Protocol:

  • Prime the immature animals with a subcutaneous injection of estradiol benzoate for 3-4 days to induce uterine growth.

  • Administer daily subcutaneous injections of 7α,14α-dihydroxyprogesterone, progesterone, or vehicle for the next 3 days.

  • On the day after the last injection, euthanize the animals and carefully dissect the uteri.

  • Remove any adhering fat and connective tissue, and blot the uteri to remove excess fluid.

  • Record the wet weight of each uterus.

  • Compare the uterine weights of the treated groups to the vehicle control group to determine the progestational effect.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of the novel progesterone derivative, 7α,14α-dihydroxyprogesterone. By systematically evaluating its receptor binding, cellular activity, and in vivo effects, researchers can elucidate its potential as a new research tool or therapeutic agent. It is essential to adapt and optimize these general protocols to the specific characteristics of the compound and the research questions being addressed.

References

Troubleshooting & Optimization

7alpha,14alpha-Dihydroxyprogesterone stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7alpha,14alpha-dihydroxyprogesterone?

A1: While specific data for this compound is unavailable, similar steroid hormones should be stored in a cool, dry, and dark place. For long-term storage, it is generally recommended to keep the compound at -20°C. The container should be tightly sealed to prevent moisture absorption and oxidation. For short-term storage, refrigeration at 2-8°C may be sufficient.

Q2: How should I handle this compound in the laboratory to minimize degradation?

A2: To minimize degradation, it is crucial to handle this compound with care. Avoid prolonged exposure to light, heat, and air. Use personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[1][2] Weighing and transferring the compound should be done quickly and in a controlled environment, such as a fume hood, to minimize exposure to atmospheric conditions.

Q3: What solvents are suitable for dissolving this compound?

A3: Specific solubility data for this compound is not available. However, progesterone and its derivatives are typically soluble in organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements. It is advisable to prepare solutions fresh for each experiment to avoid potential degradation in solution.

Q4: Are there any known stability issues or degradation pathways for this compound?

A4: There is no specific information on the degradation pathways of this compound in the available search results. However, steroids, in general, can be susceptible to oxidation, hydrolysis, and photodegradation. The presence of hydroxyl groups at the 7-alpha and 14-alpha positions may influence its stability compared to progesterone.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. Minimize exposure to ambient conditions during handling. Prepare fresh solutions for each experiment.
Loss of compound activity Degradation of the compound in solution.Perform a stability study of your compound in the chosen solvent. Consider preparing aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in analysis (e.g., HPLC, LC-MS) Presence of degradation products.Analyze a freshly prepared sample as a reference. If new peaks appear over time, it indicates degradation. Attempt to identify the degradation products to understand the degradation pathway.

Experimental Protocols

As no specific experimental protocols for this compound were found, a general workflow for assessing steroid stability is provided below.

Workflow for Assessing Compound Stability

cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solid Prepare Solid Samples temp Temperature Stress (e.g., 4°C, 25°C, 40°C) prep_solid->temp prep_solution Prepare Solutions in Various Solvents prep_solution->temp light Light Exposure (UV/Vis) prep_solution->light ph pH Stress (Acidic, Neutral, Basic) prep_solution->ph oxidation Oxidative Stress (e.g., H2O2) prep_solution->oxidation analysis Analyze Samples at Time Points (e.g., HPLC, LC-MS) temp->analysis light->analysis ph->analysis oxidation->analysis evaluation Determine Degradation Rate and Products analysis->evaluation

Caption: General workflow for a forced degradation study to assess compound stability.

Signaling Pathways

No information was found regarding the specific signaling pathways of this compound. Research into its biological activity would be required to elucidate its mechanism of action. By way of general context, the metabolic pathways of related progesterone compounds are complex. For instance, progesterone itself can be metabolized through various hydroxylation and reduction reactions in the body.

Disclaimer: The information provided is for research purposes only and is not intended for therapeutic or diagnostic use. It is essential to consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before handling any chemical compound.

References

Technical Support Center: Overcoming Solubility Challenges with 7α,14α-Dihydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 7α,14α-Dihydroxyprogesterone.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 7α,14α-Dihydroxyprogesterone?

Due to its steroidal backbone, 7α,14α-Dihydroxyprogesterone is anticipated to be poorly soluble in aqueous solutions. Steroids are generally lipophilic compounds.[1] While the two additional hydroxyl groups compared to progesterone increase its polarity, its aqueous solubility is still expected to be low. For context, progesterone is practically insoluble in water.[2]

Q2: In which organic solvents can I dissolve 7α,14α-Dihydroxyprogesterone for initial stock solution preparation?

Q3: What are the primary strategies to enhance the aqueous solubility of 7α,14α-Dihydroxyprogesterone for in vitro and in vivo studies?

Common and effective strategies for improving the aqueous solubility of poorly soluble steroids include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[2][3]

  • Co-crystals: Forming a crystalline structure with a suitable co-former can alter the physicochemical properties, including solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.

  • Co-solvents: The use of a water-miscible organic solvent in the aqueous medium can increase the solubility of hydrophobic compounds.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation of 7α,14α-Dihydroxyprogesterone upon dilution of an organic stock solution into an aqueous buffer. The concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent concentration in the final solution may be too low to maintain solubility.1. Decrease the final concentration: Perform serial dilutions to find the maximum soluble concentration in your aqueous buffer. 2. Increase the co-solvent concentration: If experimentally permissible, increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of potential solvent effects on your experimental system. 3. Utilize a solubility-enhancing formulation: Prepare a solid dispersion or a cyclodextrin complex of 7α,14α-Dihydroxyprogesterone before dissolving it in the aqueous medium.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating out of solution over the course of the experiment.1. Verify solubility under assay conditions: Before conducting the full experiment, test the solubility and stability of 7α,14α-Dihydroxyprogesterone in the assay medium over the same time and temperature conditions. 2. Employ a solubilization technique: Use a formulation approach such as a solid dispersion to ensure a stable and consistent concentration of the dissolved compound throughout the assay.
Difficulty in preparing a stable formulation for in vivo studies. The compound's inherent low aqueous solubility makes it challenging to prepare a formulation suitable for administration that provides adequate bioavailability.1. Consider advanced formulation strategies: Hot-melt extrusion (HME) to create an amorphous solid dispersion is a robust, solvent-free method for improving the bioavailability of poorly soluble drugs.[3][4][5] 2. Particle size reduction: Nanosuspensions can be a viable approach for parenteral or oral delivery. 3. Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be explored.

Data Presentation: Solubility of Progesterone (as a Structural Analog)

Since specific solubility data for 7α,14α-Dihydroxyprogesterone is not publicly available, the following table summarizes the solubility of progesterone in various solvents as a reference point. Researchers should determine the experimental solubility of 7α,14α-Dihydroxyprogesterone in their specific solvent systems.

SolventSolubilityReference
WaterPractically Insoluble[2]
EthanolSoluble[2]
DMSO (Dimethyl Sulfoxide)Soluble[2]
AcetoneSoluble[2]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for lab-scale preparation and screening of various polymers to enhance the solubility of 7α,14α-Dihydroxyprogesterone.

Materials:

  • 7α,14α-Dihydroxyprogesterone

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a specific weight of 7α,14α-Dihydroxyprogesterone and the chosen hydrophilic polymer in a suitable volatile organic solvent. A common starting drug-to-polymer ratio to test is 1:3 by weight. Ensure complete dissolution of both components.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue evaporation until a thin film or a solid mass is formed.

  • Drying: Transfer the solid mass to a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution enhancement, and physical form (amorphous or crystalline) using techniques like UV-Vis spectroscopy, dissolution testing apparatus, and Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).

Protocol 2: Preparation of an Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

HME is a scalable, solvent-free process ideal for producing stable amorphous solid dispersions.

Materials:

  • 7α,14α-Dihydroxyprogesterone

  • Pharmaceutical-grade polymer suitable for HME (e.g., Soluplus®, Kollidon® VA 64)

  • Hot-melt extruder with a twin-screw setup

  • Chiller or cooling belt

  • Pelletizer or mill

Procedure:

  • Pre-blending: Create a physical mixture of 7α,14α-Dihydroxyprogesterone and the polymer at a predetermined ratio (e.g., 1:3 or 1:4 drug-to-polymer).

  • Extruder Setup: Set up the hot-melt extruder with the appropriate screw configuration and die. Set the temperature profile for the different zones of the extruder barrel. The temperature should be above the glass transition temperature of the polymer but below the degradation temperature of the drug and polymer.[3]

  • Extrusion: Feed the physical mixture into the extruder at a constant rate. The molten material will be mixed and conveyed by the screws and exit through the die as a strand.

  • Cooling and Solidification: The extruded strand is cooled rapidly on a cooling belt or with chilled air to solidify the amorphous dispersion.

  • Pelletizing/Milling: The cooled strand is fed into a pelletizer or a mill to obtain granules or a powder of the desired particle size.

  • Characterization: The resulting extrudate should be characterized for its amorphous nature (DSC, XRD), drug content, and dissolution properties to confirm the successful preparation of the amorphous solid dispersion.

Mandatory Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Formulation Development cluster_3 Characterization and Optimization A Poor Aqueous Solubility of 7α,14α-Dihydroxyprogesterone B Initial Screening: Co-solvents, pH adjustment A->B C Advanced Formulations: Solid Dispersions, Co-crystals, Nanoparticles A->C G Solubility & Dissolution Testing B->G Sufficiently Soluble? D Solid Dispersion Preparation (Solvent Evaporation or HME) C->D E Co-crystal Screening and Preparation C->E F Nanoparticle Formulation C->F D->G E->G F->G H Physicochemical Characterization (DSC, XRD, FTIR) G->H I In Vitro / In Vivo Performance Evaluation H->I J Optimized Formulation I->J

Caption: A logical workflow for addressing the poor solubility of 7α,14α-Dihydroxyprogesterone.

Progesterone Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Prog Progesterone PR Progesterone Receptor (PR) (Bound to HSP) Prog->PR Diffuses into cell Src c-Src Prog->Src Rapid Signaling PR_Prog PR-Progesterone Complex PR->PR_Prog Binding & HSP release PR_Dimer PR Dimer PR_Prog->PR_Dimer Dimerization PRE Progesterone Response Element (PRE) PR_Dimer->PRE Translocation to Nucleus MAPK MAPK Pathway Src->MAPK Transcription Gene Transcription MAPK->Transcription Modulates Transcription Factors PRE->Transcription mRNA mRNA Transcription->mRNA Response Biological Effects mRNA->Response Translation

Caption: Classical and non-classical progesterone receptor signaling pathways.

References

Technical Support Center: Optimizing In Vitro Studies with Novel Progesterone Analogs (e.g., 7α,14α-Dihydroxyprogesterone)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on 7α,14α-dihydroxyprogesterone is limited. Therefore, this guide provides a comprehensive framework for optimizing in vitro experiments with novel or poorly characterized progesterone analogs. The principles, protocols, and data presented are based on established methodologies for steroid hormone research, using progesterone as a reference compound. Researchers should use this guide as a starting point to empirically determine the optimal conditions for their specific molecule of interest.

Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with steroid compounds.

Problem Potential Cause Recommended Solution
Low or No Cellular Response Poor Compound Solubility: The steroid may have precipitated out of the stock solution or the culture medium.1. Ensure the stock concentration is not above the solubility limit in the chosen solvent (e.g., DMSO). 2. Visually inspect the culture medium for precipitation after adding the compound. 3. Perform a serial dilution of the stock in the medium just before adding it to the cells, rather than adding a small volume of highly concentrated stock directly.
Compound Instability: The molecule may be sensitive to light, temperature, or components in the culture medium.1. Store stock solutions protected from light at -20°C or -80°C. 2. Minimize freeze-thaw cycles. 3. Consider the stability of the compound at 37°C over the course of the experiment. A time-course experiment can help assess this.
Inappropriate Concentration: The concentrations tested may be too low (sub-threshold) or too high (causing toxicity).1. Perform a wide-range dose-response experiment (e.g., 10⁻¹² M to 10⁻⁵ M) to identify the active concentration range. 2. Simultaneously run a cytotoxicity assay (e.g., MTT, LDH) to distinguish between a lack of specific effect and cell death.
Unsuitable Cell Model: The chosen cell line may not express the necessary receptors (e.g., progesterone receptors A/B) or downstream signaling machinery.1. Verify receptor expression using methods like qPCR, Western blot, or immunocytochemistry. 2. Use a positive control cell line known to respond to progesterone.
High Variability Between Replicates Inconsistent Compound Delivery: Poor mixing of the viscous DMSO stock in the aqueous culture medium.1. After adding the compound to the medium, vortex or pipette vigorously to ensure a homogenous solution before dispensing into wells. 2. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, leading to altered compound concentrations.1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile PBS or water to create a humidity barrier.
Cell Seeding Inconsistency: Uneven cell density across wells can lead to variable responses.1. Ensure a single-cell suspension before plating. 2. Mix the cell suspension between plating groups of wells.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of a new steroid analog?

A1: Most steroids are highly hydrophobic and require a non-aqueous solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice. Ethanol can also be used, but it is more volatile and can have its own biological effects at lower concentrations.

  • Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture.

  • Procedure: Dissolve the steroid in 100% cell culture-grade DMSO. Gentle warming or vortexing may be required. Once fully dissolved, filter-sterilize if necessary and store in small aliquots.

  • Storage: Store aliquots in amber vials or tubes, protected from light, at -20°C or -80°C for long-term stability.

Q2: What is an appropriate vehicle control, and what is the maximum final solvent concentration?

A2: The vehicle control is critical for ensuring that the observed effects are due to the compound, not the solvent.

  • Vehicle Control: The vehicle control wells should receive the same volume and final concentration of the solvent (e.g., DMSO) as the highest-concentration treatment group.

  • Maximum Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.1% (v/v). Many cell lines can tolerate up to 0.5%, but this must be empirically tested as higher concentrations can induce differentiation, stress, or toxicity.

Q3: How do I determine the optimal treatment concentration and duration?

A3: This requires systematic experimentation.

  • Dose-Response: Perform a dose-response study covering a broad range of concentrations on a logarithmic or semi-log scale (e.g., 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). This will help you determine the EC50 (half-maximal effective concentration).

  • Time-Course: Once an effective concentration is identified, perform a time-course experiment (e.g., 6h, 12h, 24h, 48h) to find the optimal incubation time for your specific endpoint (e.g., gene expression, protein phosphorylation, cell proliferation).

Q4: How can I check for off-target cytotoxicity?

A4: It is crucial to ensure that your compound's effect is specific and not due to general cell toxicity. Run a cytotoxicity assay in parallel with your primary functional assay, using the same concentrations and incubation times. Common methods include:

  • MTT or WST-1 Assays: Measure metabolic activity.

  • Trypan Blue Exclusion: Measures cell membrane integrity.

  • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells.

Reference Data Tables (Based on Progesterone)

These tables provide example data for progesterone, which can serve as a starting point for designing experiments with a novel analog like 7α,14α-dihydroxyprogesterone.

Table 1: Example Solubility of Progesterone

SolventSolubilityNotes
DMSO≥ 100 mg/mLPreferred solvent for stock solutions.
Ethanol~50 mg/mLCan be used, but ensure final concentration is low.
Water< 1 mg/mLEssentially insoluble; requires a co-solvent.

Table 2: Example In Vitro Effective Concentration Ranges for Progesterone

Cell LineAssay TypeEffective Concentration (EC50)
T47D (Breast Cancer)Proliferation Assay (PRA activation)1 - 10 nM
Ishikawa (Endometrial)Alkaline Phosphatase Induction10 - 100 nM
Primary Uterine Stromal CellsDecidualization Marker Expression100 nM - 1 µM

Experimental Protocols

Protocol: Determining the EC50 of a Novel Steroid via Dose-Response Assay

This protocol describes a general workflow for assessing the potency of a compound using a cell-based assay (e.g., a reporter gene assay or a cell proliferation assay like MTT).

  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Trypsinize and perform a cell count to ensure viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation:

    • Thaw a stock solution aliquot (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution in serum-free or low-serum medium to create working solutions that are 10x the final desired concentration. For example, to achieve a final concentration of 1 µM, prepare a 10 µM working solution.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 90 µL of fresh, appropriate culture medium to each well.

    • Add 10 µL of the 10x working solutions to the corresponding wells. This 1:10 dilution minimizes solvent shock.

    • Include "untreated" and "vehicle control" (e.g., 0.1% DMSO) wells.

    • Incubate for the desired experimental duration (e.g., 24-72 hours).

  • Assay Endpoint Measurement:

    • Perform the assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then add solubilizer).

    • Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the blank (no cells) wells.

    • Normalize the data to the vehicle control (set to 100% or 0% effect, depending on the assay).

    • Plot the normalized response against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Visualizations

G cluster_membrane Non-Genomic (Rapid) Pathway cluster_cytoplasm Genomic (Classical) Pathway cluster_nucleus Nucleus mpr Membrane Progesterone Receptor (mPR) gpc G-Protein Coupling mpr->gpc ac Adenylyl Cyclase gpc->ac camp cAMP ac->camp pka PKA Activation camp->pka mapk MAPK Cascade (ERK1/2) pka->mapk response Cellular Response (e.g., Proliferation, Differentiation) mapk->response downstream effects pr Cytosolic Progesterone Receptor (PR-A/PR-B) pr_dimer PR Dimerization & Nuclear Translocation pr->pr_dimer hsp HSP90 hsp->pr chaperone pre Progesterone Response Element (PRE) on DNA pr_dimer->pre binds transcription Target Gene Transcription pre->transcription binds transcription->response protein synthesis steroid 7α,14α-Dihydroxyprogesterone (or other analog) steroid->mpr steroid->pr

Caption: Hypothetical signaling pathways for a novel progesterone analog.

G cluster_treatment Treatment Preparation cluster_readout Assay & Data Analysis prep_stock 1. Prepare 10 mM Stock in DMSO serial_dilute 4. Create 10x Serial Dilutions of Stock in Medium prep_stock->serial_dilute plate_cells 2. Plate Cells in 96-Well Plate incubate_adhere 3. Incubate 24h for Adherence plate_cells->incubate_adhere add_treatment 5. Add 10x Dilutions to Cells incubate_adhere->add_treatment serial_dilute->add_treatment incubate_exp 6. Incubate for Experimental Duration (e.g., 48h) add_treatment->incubate_exp add_reagent 7. Perform Endpoint Assay (e.g., Add MTT Reagent) incubate_exp->add_reagent read_plate 8. Read Absorbance on Plate Reader add_reagent->read_plate analyze 9. Normalize Data & Plot Dose-Response Curve read_plate->analyze calc_ec50 10. Calculate EC50 Value analyze->calc_ec50

Caption: Experimental workflow for a dose-response study.

Technical Support Center: Troubleshooting 7α,14α-Dihydroxyprogesterone Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is limited specific published data available for 7α,14α-dihydroxyprogesterone. Therefore, this guide provides troubleshooting strategies based on best practices for working with novel or poorly characterized steroid derivatives. The principles outlined below are intended to serve as a starting point for researchers encountering experimental variability.

Frequently Asked Questions (FAQs)

Q1: We are seeing significant batch-to-batch variability in the biological activity of our synthesized 7α,14α-dihydroxyprogesterone. What could be the cause?

A1: Batch-to-batch variability with novel steroid derivatives often stems from inconsistencies in synthesis and purification. Key factors to investigate include:

  • Purity: Even small amounts of highly active impurities can significantly alter experimental outcomes.

  • Isomeric Contamination: The presence of other stereoisomers of dihydroxyprogesterone can lead to inconsistent biological effects.

  • Residual Solvents or Reagents: Leftover chemicals from the synthesis process can interfere with your assays.

  • Compound Stability: The compound may be degrading over time, leading to a decrease in activity in older batches.

We recommend rigorous analytical characterization of each new batch to ensure consistency.

Q2: Our 7α,14α-dihydroxyprogesterone is showing poor solubility in our cell culture media, leading to inconsistent results. What can we do?

A2: Poor aqueous solubility is a common issue with steroid compounds. Here are some strategies to address this:

  • Solvent Selection: Use a biocompatible solvent like DMSO or ethanol to prepare a concentrated stock solution. Ensure the final solvent concentration in your assay is low and consistent across all experiments, as the solvent itself can have biological effects.

  • Use of Cyclodextrins: Cyclodextrins can be used to encapsulate steroid molecules, increasing their solubility in aqueous solutions.

  • Sonication: Gentle sonication can help to dissolve the compound in the vehicle.

  • Preparation of Fresh Solutions: Prepare solutions fresh for each experiment to avoid precipitation over time.

Q3: We are observing a high degree of variability in our in vitro receptor binding assays. What are the common sources of error?

A3: Variability in receptor binding assays can arise from multiple sources. International studies on steroid hormone receptor assays have highlighted several areas for improvement in between-laboratory variation.[1][2] Consider the following:

  • Assay Conditions: Factors such as incubation time, temperature, and pH can significantly impact binding kinetics. These should be optimized and strictly controlled.

  • Protein Concentration: The concentration of the receptor protein in your assay is critical and should be accurately determined and consistent.

  • Ligand Quality: Ensure the purity and stability of your radiolabeled or fluorescently-tagged ligand.

  • Non-Specific Binding: High non-specific binding can mask the true specific binding. This can be minimized by optimizing the blocking agents and washing steps.

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error.

Troubleshooting Guides

Guide 1: Initial Compound Characterization and Quality Control

When working with a novel compound like 7α,14α-dihydroxyprogesterone, thorough initial characterization is crucial to ensure reproducible results.

Recommended Analytical Techniques:

Technique Purpose Key Parameters to Assess
High-Performance Liquid Chromatography (HPLC) To assess purity and quantify the compound.Peak purity, retention time, and area under the curve.
Mass Spectrometry (MS) To confirm the molecular weight and identity of the compound.Molecular ion peak (m/z).
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and stereochemistry.Chemical shifts, coupling constants, and integration.

A logical workflow for compound quality control is essential to minimize variability.

cluster_0 Compound Synthesis and QC Workflow synthesis Synthesize 7α,14α-Dihydroxyprogesterone purification Purify Crude Product synthesis->purification hplc Assess Purity via HPLC purification->hplc hplc->purification If impure ms Confirm Identity via Mass Spectrometry hplc->ms If pure nmr Confirm Structure via NMR ms->nmr storage Store Aliquots under Inert Atmosphere at -80°C nmr->storage If identity confirmed

Workflow for ensuring compound quality.
Guide 2: Addressing Experimental Variability in Cellular Assays

Cellular assays are prone to variability. A systematic approach to troubleshooting can help identify the source of the issue.

Troubleshooting Steps:

  • Cell Line Authentication: Regularly verify the identity of your cell line using methods like STR profiling.

  • Mycoplasma Testing: Periodically test your cells for mycoplasma contamination, which can alter cellular responses.

  • Passage Number Control: Use cells within a consistent and low passage number range for your experiments.

  • Assay Control Consistency: Ensure that your positive and negative controls are behaving as expected in every experiment.

  • Reagent Quality: Check the quality and consistency of all reagents, including cell culture media, serum, and assay-specific components.

The following diagram illustrates a decision-making process for troubleshooting inconsistent cellular assay results.

cluster_1 Troubleshooting Cellular Assay Variability start Inconsistent Results? controls_ok Are Controls Consistent? start->controls_ok reagents_ok Reagents Fresh & QC'd? controls_ok->reagents_ok Yes review_protocol Review and Revise Protocol controls_ok->review_protocol No cells_ok Cells Authenticated & Mycoplasma Free? reagents_ok->cells_ok Yes check_reagents Check/Replace Reagents reagents_ok->check_reagents No protocol_followed Protocol Followed Exactly? cells_ok->protocol_followed Yes check_cells Check Cell Health & Passage Number cells_ok->check_cells No investigate_compound Re-evaluate Compound Stability/Purity protocol_followed->investigate_compound Yes protocol_followed->review_protocol No end Problem Identified investigate_compound->end review_protocol->end check_reagents->end check_cells->end

Decision tree for troubleshooting cellular assays.

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Homogenate:

    • Homogenize target tissue or cells expressing the receptor of interest in ice-cold assay buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the receptor and determine the total protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant amount of receptor homogenate to each well.

    • Add a constant concentration of a suitable radiolabeled ligand (e.g., ³H-progesterone).

    • Add increasing concentrations of unlabeled 7α,14α-dihydroxyprogesterone (the competitor).

    • For determining non-specific binding, add a high concentration of unlabeled progesterone to a set of wells.

    • For determining total binding, add only the radiolabeled ligand and receptor homogenate.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined amount of time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound ligand from the free ligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

This guide provides a framework for approaching experimental variability when working with 7α,14α-dihydroxyprogesterone or other novel steroid compounds. A systematic and rigorous approach to compound characterization and assay validation is key to obtaining reliable and reproducible data.

References

Technical Support Center: 7alpha,14alpha-Dihydroxyprogesterone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7alpha,14alpha-Dihydroxyprogesterone. The information provided is intended to assist in overcoming common challenges encountered during the purification of this steroid.

Troubleshooting Guide

Purification of this compound can be challenging due to the presence of structurally similar isomers and potential degradation products. Below is a troubleshooting guide to address common issues encountered during chromatographic purification.

Issue Potential Cause Recommended Solution
Poor Resolution of Isomers Inadequate stationary phase selectivity.- Reverse-Phase HPLC: Switch to a column with a different selectivity (e.g., from C18 to a biphenyl or phenyl-hexyl column) to enhance separation of aromatic and moderately polar analytes. - Normal-Phase HPLC: Consider using silica or diol-based columns.
Non-optimal mobile phase composition.- Reverse-Phase HPLC: Optimize the gradient of organic solvent (e.g., methanol or acetonitrile) and water. The use of methanol can sometimes provide better selectivity for steroid isomers. - Normal-Phase HPLC: Adjust the ratio of non-polar (e.g., hexane) and polar (e.g., isopropanol, ethyl acetate) solvents.
Peak Tailing Secondary interactions with the stationary phase.- Add a small amount of a competing agent to the mobile phase (e.g., triethylamine for basic compounds, or a mild acid like formic acid). - Ensure the sample is fully dissolved in the mobile phase.
Column overload.- Reduce the amount of sample injected onto the column.
Presence of Unexpected Peaks Degradation of the target compound.- Handle the compound at low temperatures and protect from light. - Use freshly prepared solvents and store the purified compound under inert gas.
Contamination from the synthesis reaction.- Perform a pre-purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major impurities before chromatography.
Low Recovery Irreversible adsorption to the column.- Use a different stationary phase or modify the mobile phase to reduce strong interactions.
Degradation during purification.- Shorten the purification time and maintain low temperatures throughout the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in progesterone hydroxylation reactions include:

  • Isomers: Other mono- and di-hydroxylated progesterone derivatives (e.g., 6β,11α-dihydroxyprogesterone, 7α-hydroxyprogesterone, 15β-hydroxyprogesterone).

  • Starting Material: Unreacted progesterone.

  • Over-oxidized Products: Ketone derivatives if the hydroxyl groups are further oxidized.

Q2: How can I confirm the identity and purity of my purified this compound?

A2: A combination of analytical techniques is recommended:

  • LC-MS/MS: To confirm the molecular weight and fragmentation pattern.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the hydroxyl groups.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

  • Purity Assessment: HPLC with a UV or MS detector is the standard for assessing purity.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If in solution, use freshly prepared solvents and store at low temperatures for short periods.

Experimental Protocols

General Purification Protocol using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or acetonitrile) and then dilute with the initial mobile phase to ensure compatibility and prevent peak distortion.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (Reverse-Phase):

    • Column: C18 or Biphenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol or Acetonitrile

    • Gradient: A typical starting point would be a linear gradient from 40% B to 80% B over 30 minutes. The gradient should be optimized to achieve the best separation of the target compound from its isomers.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 245 nm or Mass Spectrometry.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Dry the final compound under high vacuum to remove any residual solvent.

Visualizations

Below are diagrams illustrating a general experimental workflow for the purification of this compound and a logical relationship diagram for troubleshooting common purification issues.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product (mixture of isomers and impurities) spe Solid-Phase Extraction (SPE) (Optional Pre-purification) synthesis->spe Dissolution hplc Preparative HPLC spe->hplc Injection fractions Fraction Collection hplc->fractions Elution purity_check Purity Analysis (Analytical HPLC) fractions->purity_check Analysis pooling Pooling of Pure Fractions purity_check->pooling Selection evaporation Solvent Evaporation pooling->evaporation final_product Pure 7alpha,14alpha- Dihydroxyprogesterone evaporation->final_product

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified poor_resolution Poor Isomer Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing low_recovery Low Recovery start->low_recovery change_column Change Column (e.g., C18 to Biphenyl) poor_resolution->change_column optimize_gradient Optimize Mobile Phase Gradient poor_resolution->optimize_gradient add_modifier Add Mobile Phase Modifier (e.g., TFA) peak_tailing->add_modifier reduce_load Reduce Sample Load peak_tailing->reduce_load check_stability Check Compound Stability (Temperature, Light) low_recovery->check_stability change_conditions Modify Elution Conditions low_recovery->change_conditions

Caption: Troubleshooting logic for common HPLC purification issues.

Technical Support Center: Refining Analytical Detection of 7α,14α-Dihydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of 7α,14α-Dihydroxyprogesterone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this specific progesterone metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantitative analysis of 7α,14α-Dihydroxyprogesterone?

A1: The primary recommended techniques for the quantitative analysis of 7α,14α-Dihydroxyprogesterone are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity to differentiate 7α,14α-Dihydroxyprogesterone from other structurally similar steroid isomers. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it typically requires a derivatization step to improve the volatility and thermal stability of the analyte.

Q2: How can I resolve 7α,14α-Dihydroxyprogesterone from other dihydroxyprogesterone isomers during HPLC analysis?

A2: The separation of steroid isomers, including dihydroxyprogesterones, is a significant challenge due to their similar physicochemical properties.[1] To achieve optimal resolution, consider the following:

  • Column Selection: Utilize a high-resolution column, such as a sub-2 µm particle size or a solid-core particle column. Biphenyl and C18 stationary phases are commonly used for steroid separations.

  • Mobile Phase Optimization: Methodical optimization of the mobile phase composition, including the organic solvent (e.g., acetonitrile, methanol), aqueous component, and additives (e.g., formic acid, ammonium formate), is crucial. Gradient elution is often necessary to achieve adequate separation.

  • Temperature Control: Maintaining a stable and optimized column temperature can significantly impact selectivity and peak shape.

  • Flow Rate: Adjusting the flow rate can influence resolution. Lower flow rates generally lead to better separation but longer run times.

Q3: Is derivatization necessary for the analysis of 7α,14α-Dihydroxyprogesterone?

A3: For LC-MS/MS analysis, derivatization is not always mandatory but can enhance ionization efficiency and, therefore, sensitivity. For GC-MS analysis, derivatization is essential to make the dihydroxyprogesterone volatile and prevent degradation at high temperatures.

Q4: What are common matrix effects encountered when analyzing 7α,14α-Dihydroxyprogesterone in biological samples?

A4: Matrix effects, such as ion suppression or enhancement, are common in LC-MS/MS analysis of biological samples. These effects arise from co-eluting endogenous components of the matrix (e.g., phospholipids, salts) that interfere with the ionization of the target analyte. To mitigate matrix effects, consider:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte from matrix components.

  • Use of Internal Standards: Isotope-labeled internal standards are highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification.

  • Matrix-Matched Calibrators: Preparing calibration standards in a matrix that closely resembles the study samples can also help to correct for matrix effects.

Q5: Where can I obtain a reference standard for 7α,14α-Dihydroxyprogesterone?

A5: Currently, a commercially available certified reference material specifically for 7α,14α-Dihydroxyprogesterone is not readily found in common chemical supplier catalogs. It may be necessary to:

  • Inquire with specialty steroid synthesis companies.

  • Synthesize the compound in-house, if feasible.

  • Collaborate with a laboratory that has previously synthesized or isolated this specific isomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical detection of 7α,14α-Dihydroxyprogesterone.

HPLC Troubleshooting
ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Secondary interactions with the stationary phase- Reduce sample injection volume or concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace the column.- Use a high-purity silica column or add a mobile phase modifier (e.g., triethylamine) to block active sites.[2]
Inconsistent Retention Times - Fluctuations in mobile phase composition- Inadequate column equilibration- Leaks in the HPLC system- Unstable column temperature- Prepare fresh mobile phase and ensure proper mixing.- Increase the column equilibration time between injections.- Check for and tighten any loose fittings.- Use a column oven to maintain a constant temperature.[3]
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Insufficient mobile phase degassing- Column bleeding- Purge the pump and detector to remove air bubbles.- Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell.- Degas the mobile phase using an online degasser or by sonication.- Use a column with a more stable bonded phase or operate at a lower temperature.[4]
Poor Resolution of Isomers - Suboptimal mobile phase composition- Inappropriate column chemistry- Insufficient column length or efficiency- Systematically vary the organic solvent ratio and/or try a different organic solvent (e.g., methanol instead of acetonitrile).- Test columns with different stationary phases (e.g., phenyl-hexyl, biphenyl).- Use a longer column or couple two columns in series.
LC-MS/MS Troubleshooting
ProblemPossible CausesRecommended Solutions
Low Signal Intensity / Poor Sensitivity - Ion suppression from matrix components- Inefficient ionization of the analyte- Suboptimal MS parameters- Improve sample cleanup using SPE or LLE.- Optimize mobile phase additives (e.g., formic acid, ammonium fluoride) to enhance ionization.- Perform source and compound-specific parameter optimization (e.g., spray voltage, gas flows, collision energy).
Inability to Differentiate Isomers by MS/MS - Identical fragmentation patterns of isomers- Optimize chromatographic separation to ensure isomers are baseline resolved before entering the mass spectrometer.- Investigate alternative ionization techniques or adduct formation (e.g., silver cationization) that may produce unique fragment ions for each isomer.
High Background Noise - Contamination in the LC-MS system- Chemical noise from mobile phase additives- Flush the entire LC-MS system with a series of cleaning solvents.- Use high-purity, MS-grade solvents and additives.
Irreproducible Quantification - Variable matrix effects- Inconsistent sample preparation- Analyte instability- Use a stable isotope-labeled internal standard for every sample.- Ensure precise and consistent execution of the sample preparation protocol.- Investigate analyte stability under different storage and processing conditions.

Experimental Protocols

General LC-MS/MS Method for Dihydroxyprogesterone Isomers

This protocol is a starting point and will require optimization for 7α,14α-Dihydroxyprogesterone.

1. Sample Preparation (from Serum/Plasma)

  • Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient starting from 30% B to 95% B over 10 minutes, followed by a 3-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]+ of 7α,14α-Dihydroxyprogesterone (C21H32O4, MW: 348.48). The product ions will need to be determined by infusing a standard of the analyte and performing product ion scans.

  • Source Parameters:

    • Spray Voltage: 3.5 kV

    • Sheath Gas: 35 (arbitrary units)

    • Auxiliary Gas: 10 (arbitrary units)

    • Capillary Temperature: 320°C

Visualizations

Experimental Workflow for LC-MS/MS Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Reporting Results Quantify->Report

Caption: Workflow for the analysis of 7α,14α-Dihydroxyprogesterone.

Logical Relationship for Troubleshooting Isomer Resolution

G Start Poor Isomer Resolution CheckColumn Evaluate Column Performance Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase CheckColumn->OptimizeMobilePhase Column OK ChangeColumn Change Column Stationary Phase CheckColumn->ChangeColumn Column Degraded AdjustTemp Adjust Column Temperature OptimizeMobilePhase->AdjustTemp Minor Improvement End Improved Resolution OptimizeMobilePhase->End Resolution Achieved Derivatize Consider Derivatization AdjustTemp->Derivatize Still Co-eluting AdjustTemp->End Resolution Achieved ChangeColumn->OptimizeMobilePhase Derivatize->End

Caption: Decision tree for troubleshooting poor isomer separation.

References

Technical Support Center: Enhancing the Biological Activity of 7α,14α-Dihydroxyprogesterone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the biological activity of 7α,14α-dihydroxyprogesterone analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for progesterone and its analogs?

Progesterone and its analogs primarily exert their effects by binding to and activating intracellular progesterone receptors (PRs).[1] These receptors, which exist as isoforms PR-A and PR-B, act as ligand-activated transcription factors.[1] Upon hormone binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) on target genes, thereby modulating their transcription. The overall biological response depends on the tissue-specific expression of PR-A and PR-B and the recruitment of co-activator or co-repressor proteins.[1]

Q2: What are the key considerations when designing experiments to evaluate the biological activity of novel 7α,14α-dihydroxyprogesterone analogs?

When evaluating novel progesterone analogs, a multi-tiered approach is recommended. Key considerations include:

  • Receptor Binding Affinity: Determining the binding affinity of the analogs for the progesterone receptor (PR) is a crucial first step.

  • Functional Activity: Assessing whether the analog acts as an agonist, antagonist, or partial agonist/antagonist at the PR is essential.

  • Selectivity: Evaluating the cross-reactivity of the analogs with other steroid receptors, such as androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen receptors (ER), is important to determine their specificity.[1]

  • Cellular Effects: Investigating the downstream effects of receptor activation, such as changes in cell proliferation, apoptosis, or specific gene expression, provides insight into the analog's biological impact.

Q3: How can the introduction of 7α and 14α hydroxyl groups be expected to influence the biological activity of progesterone?

The introduction of hydroxyl groups at the 7α and 14α positions of the progesterone scaffold can significantly alter its biological activity. These modifications can influence the molecule's:

  • Binding Affinity: The hydroxyl groups can form new hydrogen bonds with amino acid residues in the ligand-binding pocket of the progesterone receptor, potentially increasing binding affinity.

  • Conformation: The stereochemistry of these substitutions can affect the overall shape of the molecule, influencing how it interacts with the receptor and whether it stabilizes an agonist or antagonist conformation.

  • Metabolic Stability: Hydroxylation can provide sites for further metabolism, potentially altering the pharmacokinetic profile of the analog.

Structure-activity relationship (SAR) studies are critical to understanding the precise effects of these substitutions.

Troubleshooting Guides

Issue 1: Inconsistent Results in Progesterone Receptor (PR) Binding Assays
Potential Cause Troubleshooting Step
Degradation of Radiolabeled Ligand Aliquot the radioligand upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a quality control check of the radioligand via thin-layer chromatography (TLC).
Receptor Preparation Instability Prepare fresh receptor extracts for each experiment. If using stored extracts, ensure they were flash-frozen in liquid nitrogen and stored at -80°C. Perform a Bradford assay to ensure consistent protein concentration.
Incorrect Buffer Composition Verify the pH and composition of all buffers. Ensure the presence of protease inhibitors in the homogenization buffer.
Non-Specific Binding is Too High Decrease the concentration of the radiolabeled ligand. Increase the concentration of the unlabeled competitor used to define non-specific binding. Optimize the washing steps to remove unbound ligand more effectively.
Issue 2: Low or No Response in a PR-Mediated Reporter Gene Assay
Potential Cause Troubleshooting Step
Low Transfection Efficiency Optimize the transfection protocol (e.g., DNA-to-reagent ratio, cell density). Use a positive control plasmid (e.g., expressing GFP) to visually assess transfection efficiency.
Cell Line Unresponsive Confirm that the cell line used expresses functional progesterone receptors.[1] Perform a positive control experiment with a known PR agonist (e.g., progesterone or norgestrel).
Compound Insolubility Check the solubility of the 7α,14α-dihydroxyprogesterone analog in the cell culture medium. Use a vehicle control (e.g., DMSO) and ensure the final concentration does not exceed levels toxic to the cells (typically <0.1%).
Reporter Plasmid Issue Verify the integrity of the reporter plasmid DNA. Ensure the plasmid contains a functional progesterone response element (PRE) upstream of the reporter gene (e.g., luciferase).

Experimental Protocols & Data Presentation

Protocol 1: Competitive Progesterone Receptor Binding Assay

Objective: To determine the relative binding affinity (RBA) of 7α,14α-dihydroxyprogesterone analogs for the progesterone receptor.

Methodology:

  • Receptor Preparation: Prepare a cytosolic extract containing progesterone receptors from a suitable source, such as T47D breast cancer cells or rabbit uterus.

  • Binding Reaction: In a 96-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]-promegestone) and varying concentrations of the unlabeled test analog or a reference compound (progesterone).

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) is calculated as: (IC50 of Progesterone / IC50 of Test Analog) x 100.

Hypothetical Data for 7α,14α-Dihydroxyprogesterone Analogs

Compound Modification IC50 (nM) Relative Binding Affinity (RBA) (%)
Progesterone-2.5100
Analog A7α-OH, 14α-OH1.8139
Analog B7α-OH, 14α-OH, 6-CH₃3.278
Analog C7α-O-acetyl, 14α-OH5.149
Protocol 2: T47D Cell Proliferation Assay

Objective: To assess the progestogenic or anti-progestogenic activity of the analogs by measuring their effect on cell proliferation.

Methodology:

  • Cell Culture: Culture T47D cells (a human breast cancer cell line expressing PR) in appropriate media supplemented with fetal bovine serum.

  • Hormone Depletion: Prior to the experiment, switch the cells to a phenol red-free medium with charcoal-stripped serum for 48-72 hours to reduce the influence of endogenous hormones.

  • Treatment: Seed the cells in 96-well plates and treat them with varying concentrations of the 7α,14α-dihydroxyprogesterone analogs, a positive control (progesterone), and a negative control (vehicle).

  • Incubation: Incubate the cells for a defined period (e.g., 5-7 days).

  • Cell Viability Measurement: Quantify cell proliferation using a standard method such as the MTT, XTT, or CyQUANT assay.

  • Data Analysis: Plot cell viability against the logarithm of the analog concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Hypothetical Proliferation Data for Analog A

Concentration (nM) Cell Proliferation (% of Vehicle Control)
0.01102
0.1115
1135
10158
100160
1000155

Visualizations

Caption: Canonical progesterone receptor signaling pathway.

Experimental_Workflow start Start: Novel 7α,14α-Dihydroxy- progesterone Analogs receptor_binding Step 1: Receptor Binding Assay (Determine RBA) start->receptor_binding reporter_assay Step 2: Reporter Gene Assay (Agonist vs. Antagonist) receptor_binding->reporter_assay cell_proliferation Step 3: Cell-Based Functional Assay (e.g., Proliferation) reporter_assay->cell_proliferation selectivity_panel Step 4: Steroid Receptor Selectivity Panel cell_proliferation->selectivity_panel sar_analysis Step 5: Structure-Activity Relationship (SAR) Analysis selectivity_panel->sar_analysis lead_optimization Outcome: Lead Compound Optimization sar_analysis->lead_optimization

Caption: Workflow for evaluating novel progesterone analogs.

References

protocol modifications for 7alpha,14alpha-Dihydroxyprogesterone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7alpha,14alpha-Dihydroxyprogesterone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound, like many steroid hormones, is a lipophilic molecule. For in vitro experiments, it is recommended to first dissolve the compound in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions in DMSO or ethanol should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the compound should be stable for several months.

Q3: What is the expected biological activity of this compound?

A3: As a derivative of progesterone, this compound is anticipated to interact with progesterone receptors (PRs) and potentially other steroid hormone receptors. Its biological activity will depend on its affinity for these receptors and whether it acts as an agonist or antagonist. The hydroxylation at the 7-alpha and 14-alpha positions may alter its binding affinity and downstream signaling compared to progesterone.[1] Researchers should perform dose-response experiments to characterize its specific effects in their experimental system.

Q4: Can I use standard progesterone ELISA kits to measure this compound?

A4: It is unlikely that standard progesterone ELISA kits will accurately quantify this compound. The antibodies used in these kits are typically highly specific to the progesterone structure. The addition of two hydroxyl groups significantly alters the molecular structure and may prevent recognition by the antibody. For accurate quantification, it is recommended to use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

Troubleshooting Guides

Poor Compound Solubility in Aqueous Media
Symptom Possible Cause Suggested Solution
Precipitate forms when diluting the stock solution in culture medium.The final concentration of the compound exceeds its solubility limit in the aqueous medium.- Increase the concentration of the organic solvent in the final dilution (ensure it remains below cytotoxic levels).- Prepare a more dilute stock solution.- Use a carrier protein, such as bovine serum albumin (BSA), in the culture medium to improve solubility.
Inconsistent results between experiments.The compound is not fully dissolved, leading to variations in the effective concentration.- Vortex the stock solution thoroughly before each use.- Briefly sonicate the stock solution to aid dissolution.- Visually inspect the diluted solution for any signs of precipitation before adding it to the cells.
Inconsistent or Unexpected Biological Activity
Symptom Possible Cause Suggested Solution
No observable effect at expected concentrations.- The compound may have low potency in your specific assay.- The compound may have degraded due to improper storage or handling.- The cells may not express the target receptor.- Perform a wider dose-response curve to identify the active concentration range.- Verify the integrity of the compound using analytical methods like HPLC or mass spectrometry.- Confirm the expression of the target receptor (e.g., progesterone receptor) in your cell line using techniques like Western blot or RT-qPCR.
High variability in results between replicate wells or experiments.- Inconsistent cell seeding density.- Pipetting errors when adding the compound.- Edge effects in multi-well plates.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Unexpected off-target effects.The compound may be interacting with other receptors or signaling pathways.- Test for cross-reactivity with other steroid hormone receptors.- Use specific inhibitors for suspected off-target pathways to confirm the mechanism of action.- Screen the compound against a panel of receptors to identify potential off-target interactions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest (e.g., a progesterone-responsive cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Quantitative Data Summary

The following table provides hypothetical quantitative parameters for experiments with this compound, based on typical values for similar steroid hormones. Researchers should optimize these parameters for their specific experimental setup.

Parameter Typical Range Notes
In Vitro Bioactivity (EC50/IC50) 0.1 nM - 10 µMHighly dependent on the cell line and the specific biological endpoint being measured.
Receptor Binding Affinity (Kd) 1 nM - 500 nMVaries depending on the specific receptor (e.g., PR-A, PR-B) and the assay conditions.
Cell-Based Assay Concentration 1 nM - 100 µMA wide range should be tested initially to determine the optimal concentration.
Incubation Time (Cell-Based Assays) 24 - 72 hoursThe optimal time will depend on the specific cellular process being investigated.
Solubility in DMSO 10 - 50 mMShould be experimentally determined.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7a14a_DiOH_P 7alpha,14alpha- Dihydroxyprogesterone PR Progesterone Receptor (PR) 7a14a_DiOH_P->PR Binds HSP Heat Shock Protein (HSP) PR->HSP Dissociates from PR_active Active PR Dimer PR->PR_active Dimerizes PRE Progesterone Response Element (PRE) PR_active->PRE Binds to Gene Target Gene Transcription PRE->Gene Initiates mRNA mRNA Gene->mRNA Produces Protein Protein Synthesis mRNA->Protein Translates to Response Cellular Response Protein->Response

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_followup Follow-up A Synthesize and Purify This compound B Prepare Stock Solution (e.g., in DMSO) A->B E Dose-Response Treatment B->E C Culture Target Cells D Cell Seeding in Multi-well Plates C->D D->E F Incubation E->F G Perform Bioassay (e.g., Cell Viability, Reporter Assay) F->G H Data Acquisition G->H I Data Analysis (e.g., IC50/EC50 Calculation) H->I J Mechanism of Action Studies I->J K In Vivo Testing I->K

Caption: General workflow for screening the bioactivity of this compound.

References

avoiding degradation of 7alpha,14alpha-Dihydroxyprogesterone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 7α,14α-Dihydroxyprogesterone in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 7α,14α-Dihydroxyprogesterone in solution?

A1: Based on studies of structurally similar steroids, the primary factors contributing to the degradation of 7α,14α-Dihydroxyprogesterone in solution are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-optimal pH conditions (acidic or basic hydrolysis), and the presence of oxidizing agents. The choice of solvent can also significantly influence the stability of the compound.

Q2: What is the recommended solvent for dissolving and storing 7α,14α-Dihydroxyprogesterone?

A2: While specific data for 7α,14α-Dihydroxyprogesterone is limited, for many steroids, organic solvents like ethanol, methanol, or propylene glycol are preferred over aqueous solutions to minimize hydrolysis.[1][2][3] The choice of solvent may depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to avoid introducing water or other reactive impurities.

Q3: What are the ideal storage conditions for solutions of 7α,14α-Dihydroxyprogesterone?

A3: To minimize degradation, solutions of 7α,14α-Dihydroxyprogesterone should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber vials or by wrapping the container with aluminum foil.[2]

  • Atmosphere: For sensitive applications, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q4: How can I tell if my 7α,14α-Dihydroxyprogesterone solution has degraded?

A4: Degradation can be identified by a change in the physical appearance of the solution (e.g., color change, precipitation) or, more definitively, through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for their quantification.[4][5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of 7α,14α-Dihydroxyprogesterone.Prepare fresh solutions before each experiment. Verify the purity of the stock solution using HPLC. Review storage conditions to ensure they are optimal.
Unexpected peaks appear in my HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in tracking the stability of your compound under different conditions.
The solution has changed color. Potential chemical degradation.Discard the solution. Prepare a new solution using fresh, high-purity solvent and store it under the recommended conditions (cold, dark, and inert atmosphere).
Precipitate has formed in the solution upon storage. Poor solubility or degradation leading to insoluble products.Ensure the compound is fully dissolved at the desired concentration. If solubility is an issue, consider a different solvent system. Filter the solution through a 0.22 µm filter before use.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the stability of 7α,14α-Dihydroxyprogesterone and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation products of 7α,14α-Dihydroxyprogesterone under various stress conditions.

Materials:

  • 7α,14α-Dihydroxyprogesterone

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 7α,14α-Dihydroxyprogesterone in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC or LC-MS/MS. Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Data Presentation: Example of Forced Degradation Results

The following table summarizes hypothetical results from a forced degradation study, illustrating the expected level of degradation under different stress conditions.

Stress Condition Degradation (%) Number of Degradation Products
0.1 M HCl (60°C, 24h)15.22
0.1 M NaOH (60°C, 24h)22.53
3% H₂O₂ (RT, 24h)18.72
Thermal (80°C, 48h)12.11
Photolytic (UV 254nm, 8h)25.84
Control<1.00

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 7α,14α-Dihydroxyprogesterone based on common degradation mechanisms for steroids.

A 7α,14α-Dihydroxyprogesterone B Hydrolysis Products (e.g., cleavage of side chain) A->B Acid/Base C Oxidation Products (e.g., additional keto or hydroxyl groups) A->C Oxidizing Agent D Photodegradation Products (e.g., rearrangement, isomerization) A->D Light (UV/Vis)

Caption: Potential degradation pathways for 7α,14α-Dihydroxyprogesterone.

Experimental Workflow for Stability Testing

This workflow outlines the steps for assessing the stability of 7α,14α-Dihydroxyprogesterone in a given solution.

start Prepare Solution of 7α,14α-Dihydroxyprogesterone stress Expose to Stress Conditions (e.g., Heat, Light, pH) start->stress sample Collect Samples at Different Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify end Determine Degradation Rate and Pathway quantify->end

Caption: Workflow for conducting a stability study of 7α,14α-Dihydroxyprogesterone.

References

Validation & Comparative

A Comparative Analysis of Progesterone and its Hydroxylated Derivative, 7alpha,14alpha-Dihydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between progesterone and 7alpha,14alpha-Dihydroxyprogesterone is currently hampered by a significant lack of publicly available scientific data on the latter compound. Extensive searches of scientific literature and databases have yielded no specific information regarding the biochemical properties, mechanism of action, or physiological effects of this compound.

This guide will therefore focus on providing a detailed overview of progesterone, including its established signaling pathways, receptor binding characteristics, and metabolic fate, as a framework for comparison. Should data on this compound become available, it can be integrated into the structured format presented here.

Progesterone: A Multifaceted Steroid Hormone

Progesterone is a key endogenous steroid hormone with a pivotal role in the female reproductive system, including the menstrual cycle and pregnancy.[1][2] It also functions as a crucial metabolic intermediate in the synthesis of other steroid hormones and exerts significant effects on the central nervous system as a neurosteroid.[1]

Biochemical and Physiological Profile of Progesterone
FeatureProgesteroneThis compound
Chemical Formula C21H30O2C21H30O4
Molar Mass 314.46 g/mol Data not available
Primary Function Regulation of menstrual cycle, maintenance of pregnancy, neurosteroid activity.[1][2]Data not available
Receptor Binding Binds to nuclear progesterone receptors (PR-A and PR-B) and membrane progesterone receptors (mPRs).[3]Data not available
Metabolism Primarily metabolized in the liver via reduction by 5α- and 5β-reductases and hydroxysteroid dehydrogenases.[1][4][5]Data not available

Signaling Pathways of Progesterone

Progesterone exerts its effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of progesterone to its intracellular receptors, PR-A and PR-B. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) on target genes, thereby modulating their transcription.

Caption: Progesterone Genomic Signaling Pathway.

Non-Genomic Signaling Pathway

Progesterone can also initiate rapid, non-genomic effects by binding to membrane-associated progesterone receptors (mPRs). This interaction can trigger intracellular signaling cascades, such as the activation of protein kinases, leading to rapid cellular responses independent of gene transcription.

Progesterone_NonGenomic_Signaling cluster_membrane Progesterone Progesterone mPR Membrane PR (mPR) Progesterone->mPR Binds CellMembrane Cell Membrane G_protein G-protein mPR->G_protein Activates Effector Effector Enzyme G_protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates ProteinKinase Protein Kinase Cascade SecondMessenger->ProteinKinase Activates Response Rapid Cellular Response ProteinKinase->Response

Caption: Progesterone Non-Genomic Signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of steroid hormone activity. Below are standardized protocols for key experiments.

Progesterone Receptor Binding Assay

This assay determines the affinity of a compound for the progesterone receptor.

Objective: To quantify the relative binding affinity of a test compound (e.g., this compound) to the progesterone receptor compared to progesterone.

Methodology:

  • Preparation of Receptor Source:

    • Utilize either recombinant human progesterone receptors (PR-A or PR-B) or cytosol extracts from tissues known to express high levels of PR, such as the uterus of estrogen-primed rabbits.

  • Competitive Binding:

    • A constant concentration of radiolabeled progesterone (e.g., [3H]-progesterone) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound and unlabeled progesterone (for a standard curve) are added to compete with the radiolabeled ligand for binding to the receptor.

  • Separation of Bound and Free Ligand:

    • After incubation, the receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification:

    • The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is determined.

    • The relative binding affinity (RBA) is calculated as: (IC50 of progesterone / IC50 of test compound) x 100.

Gene Expression Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate gene transcription through the progesterone receptor.

Objective: To determine the potency and efficacy of a test compound in inducing PR-mediated gene expression.

Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line that does not endogenously express PR (e.g., HeLa or HEK293) is cultured.

    • Cells are co-transfected with two plasmids:

      • An expression vector containing the gene for the human progesterone receptor (PR-A or PR-B).

      • A reporter plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase or beta-galactosidase).

  • Compound Treatment:

    • Transfected cells are treated with varying concentrations of the test compound and progesterone (as a positive control).

  • Cell Lysis and Reporter Assay:

    • After an incubation period (typically 24-48 hours), the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase activity) is measured using a luminometer.

  • Data Analysis:

    • The dose-response curve for the test compound is plotted, and the EC50 (the concentration that produces 50% of the maximal response) is calculated.

    • The efficacy of the test compound is determined by comparing its maximal induction of reporter gene expression to that of progesterone.

Gene_Expression_Assay_Workflow Start Start CellCulture Culture PR-negative cell line Start->CellCulture Transfection Co-transfect with PR expression vector & PRE-reporter plasmid CellCulture->Transfection Treatment Treat cells with test compound or progesterone Transfection->Treatment Incubation Incubate (24-48 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Measure reporter enzyme activity Lysis->Assay Analysis Data Analysis (Dose-response, EC50) Assay->Analysis End End Analysis->End

Caption: Workflow for a Reporter Gene Assay.

Conclusion

While a direct comparison between this compound and progesterone is not currently possible due to the absence of data on the former, this guide provides a comprehensive framework for such an evaluation. The established biochemical profile, signaling pathways, and experimental protocols for progesterone serve as a benchmark. Future research into the biological activities of this compound will be essential to elucidate its potential therapeutic applications and understand its physiological role in comparison to its parent compound, progesterone. Researchers are encouraged to utilize the outlined experimental methodologies to generate the necessary data for a complete comparative analysis.

References

A Comparative Guide to Synthetic Progestins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Progesterone, a naturally occurring steroid hormone, plays a crucial role in the female reproductive system. Synthetic progestins are man-made hormones that mimic the effects of progesterone. These compounds are integral components of hormonal contraceptives and are used in the treatment of various gynecological disorders. The therapeutic efficacy and side-effect profile of a synthetic progestin are determined by its unique chemical structure, which dictates its binding affinity for the progesterone receptor (PR) and other steroid hormone receptors. This guide provides a comparative analysis of several key synthetic progestins, focusing on their pharmacological properties and the experimental methodologies used to characterize them.

While the specific compound 7alpha,14alpha-dihydroxyprogesterone is not extensively documented in scientific literature, this guide will focus on a selection of well-characterized synthetic progestins to illustrate the comparative framework. We will examine their receptor binding profiles, and biological activities, and provide standardized experimental protocols relevant to their evaluation.

Comparative Pharmacological Data

The following table summarizes the relative binding affinity (RBA) of several common synthetic progestins for the progesterone receptor (PR), as well as their interactions with other steroid receptors. The RBA is a measure of how well a compound binds to a receptor compared to a reference compound (in this case, progesterone).

CompoundRelative Binding Affinity for PR (Progesterone = 100%)Androgen Receptor (AR) ActivityEstrogen Receptor (ER) ActivityMineralocorticoid Receptor (MR) ActivityGlucocorticoid Receptor (GR) Activity
Progesterone 100NoneNoneAnti-mineralocorticoidNone
Levonorgestrel 150-200AndrogenicNoneNoneNone
Medroxyprogesterone Acetate 100-150Slightly AndrogenicNoneNoneGlucocorticoid
Drospirenone 80-120Anti-androgenicNoneAnti-mineralocorticoidNone
Norethindrone 100-150AndrogenicEstrogenic (weak)NoneNone

Note: The binding affinities are approximate and can vary depending on the specific experimental conditions.

Key Experimental Protocols

The characterization of synthetic progestins relies on a series of standardized in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments.

Competitive Radioligand Binding Assay for Progesterone Receptor

Objective: To determine the relative binding affinity of a test compound for the progesterone receptor.

Materials:

  • Purified recombinant human progesterone receptor (PR)

  • [3H]-Progesterone (radioligand)

  • Test compounds (synthetic progestins)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of purified PR and [3H]-progesterone are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound (or a reference compound like progesterone) are added to compete with the radioligand for binding to the PR.

  • The mixture is incubated to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The filters are washed to remove any non-specifically bound radioactivity.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of [3H]-progesterone bound to the PR, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]-progesterone (IC50) is determined.

  • The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of Progesterone / IC50 of Test Compound) x 100.

T47D Cell Proliferation Assay (Alkaline Phosphatase Induction)

Objective: To assess the progestogenic or anti-progestogenic activity of a test compound in a human breast cancer cell line that expresses the progesterone receptor.

Materials:

  • T47D human breast cancer cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • Progesterone (as a positive control)

  • RU486 (mifepristone, as a PR antagonist)

  • p-Nitrophenyl phosphate (pNPP), the substrate for alkaline phosphatase

  • Spectrophotometer

Procedure:

  • T47D cells are seeded in multi-well plates and allowed to attach and grow for 24-48 hours.

  • The medium is then replaced with a medium containing the test compound at various concentrations. For agonist testing, cells are treated with the test compound alone. For antagonist testing, cells are co-treated with a fixed concentration of progesterone and varying concentrations of the test compound.

  • The cells are incubated for a specified period (e.g., 24-72 hours) to allow for the induction of alkaline phosphatase, a progesterone-responsive gene.

  • After incubation, the cells are washed and lysed to release the cellular contents, including the induced alkaline phosphatase.

  • The cell lysate is incubated with the pNPP substrate. The alkaline phosphatase enzyme will convert pNPP to p-nitrophenol, which is a yellow-colored product.

  • The absorbance of the yellow product is measured using a spectrophotometer at a wavelength of 405 nm.

  • The progestogenic activity is determined by the increase in alkaline phosphatase activity compared to the vehicle control. The anti-progestogenic activity is determined by the inhibition of progesterone-induced alkaline phosphatase activity.

Visualizing Key Pathways and Workflows

Progesterone Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR Progesterone Receptor (PR) P->PR Binds PR_P_complex Active PR-Progesterone Complex PR->PR_P_complex Conformational Change HSP Heat Shock Proteins (HSP) PR_HSP_complex Inactive PR-HSP Complex HSP->PR_HSP_complex PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) PR_P_complex->PRE Binds cluster_nucleus cluster_nucleus PR_P_complex->cluster_nucleus Translocation Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cytoplasm Cytoplasm Protein->Cytoplasm Biological Response

Caption: Progesterone Receptor Signaling Pathway.

Experimental Workflow for Progestin Activity Assessment

This diagram outlines the general workflow for evaluating the biological activity of a synthetic progestin.

Progestin_Activity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_preclinical Preclinical Development receptor_binding Receptor Binding Assay (e.g., PR, AR, GR) cell_based Cell-Based Functional Assay (e.g., T47D cell proliferation) receptor_binding->cell_based gene_expression Gene Expression Analysis (e.g., qPCR for target genes) cell_based->gene_expression animal_model Animal Model Studies (e.g., rabbit uterotrophic assay) gene_expression->animal_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling animal_model->pk_pd toxicology Toxicology and Safety Pharmacology pk_pd->toxicology formulation Formulation Development toxicology->formulation

Caption: Progestin Activity Assessment Workflow.

The selection of a synthetic progestin for therapeutic use is a multifaceted process that requires a thorough understanding of its pharmacological profile. By employing a standardized set of in vitro and in vivo experiments, researchers can effectively compare the potency, selectivity, and potential off-target effects of different progestins. This comparative approach is essential for the development of safer and more effective hormonal therapies. While the initially queried this compound remains uncharacterized, the principles and methodologies outlined in this guide are broadly applicable to the evaluation of any novel synthetic progestin.

A Comparative Analysis of Neuroprotective Steroids and TrkB Agonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the neuroprotective efficacy of Progesterone and its metabolite Allopregnanolone, versus the Brain-Derived Neurotrophic Factor (BDNF) mimetic, 7,8-Dihydroxyflavone, in preclinical models of neurological injury and disease.

This guide provides a comparative overview of two distinct classes of neuroprotective compounds: the neurosteroid Progesterone and its active metabolite Allopregnanolone, and the selective tyrosine kinase receptor B (TrkB) agonist, 7,8-Dihydroxyflavone (7,8-DHF). While initial inquiries into the novel progesterone derivative 7α,14α-Dihydroxyprogesterone yielded no available research on its neuroprotective properties, this guide focuses on well-documented alternatives, offering valuable insights for researchers and drug development professionals. The following sections present a compilation of quantitative data from various preclinical studies, detailed experimental protocols for key neuroprotection assays, and visualizations of the relevant signaling pathways and a typical experimental workflow.

Data Presentation: A Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes the quantitative data on the neuroprotective effects of Progesterone/Allopregnanolone and 7,8-Dihydroxyflavone across different preclinical models of neurological disorders.

Compound ClassCompoundAnimal ModelDisease/Injury ModelDosageKey Efficacy MetricsReference
Neurosteroids ProgesteroneRatTraumatic Brain Injury (TBI)4 mg/kgReduced cerebral edema.[1]
ProgesteroneRatIschemic Stroke (MCAO)4 mg/kgSignificantly smaller cortical infarct volumes.[1]
ProgesteroneMouseTraumatic Brain Injury (TBI)8 mg/kg/daySignificantly improved neurological deficits and reduced brain edema.[2]
AllopregnanoloneRatGlobal Cerebral Ischemia8 mg/kgSignificant reduction in impairment of spatial learning and memory.[3]
Progesterone & AllopregnanoloneWobbler MouseAmyotrophic Lateral Sclerosis (ALS)Not SpecifiedDecreased motoneuron vacuolization and increased muscle strength.[4]
TrkB Agonist 7,8-DihydroxyflavoneRatTraumatic Brain Injury (TBI)5 mg/kgSignificant reduction of cortical lesion volume and higher number of surviving neurons.[5]
7,8-Dihydroxyflavone5xFAD MouseAlzheimer's DiseaseNot SpecifiedDecreased cortical Aβ plaque deposition and protected against reduced dendritic arbor complexity.[6]
7,8-DihydroxyflavoneRatParkinson's Disease (Rotenone-induced)5 mg/kg/dayImproved behavioral performance and reduced dopaminergic neuron loss.[7]
7,8-DihydroxyflavoneMonkeyParkinson's Disease (MPP+-induced)30 mg/kg/dayPrevented the progressive degeneration of midbrain dopaminergic neurons.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of neuroprotective compounds are provided below.

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Rats

This protocol describes the induction of a focal brain injury to model TBI.

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame. Shave the scalp and make a midline incision to expose the skull.

  • Craniotomy: Perform a craniotomy over the desired cortical region (e.g., parietal cortex) between the bregma and lambda sutures, keeping the dura mater intact.

  • Injury Induction: An electronically controlled pneumatic or electromagnetic impactor is used. The impactor tip is positioned perpendicular to the exposed dura. The desired impact parameters (velocity, depth, and dwell time) are set to produce a consistent and reproducible injury.

  • Post-Injury Care: Following the impact, the bone flap may be replaced, and the scalp is sutured. The animal is monitored during recovery from anesthesia and given appropriate post-operative care, including analgesics.[4][6]

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Mice

This model mimics focal ischemic stroke in humans.

  • Animal Preparation: Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 60 minutes) to allow for reperfusion.

  • Confirmation of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful occlusion.

  • Post-Surgical Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring and histological analysis of infarct volume are performed at later time points.[5][9]

MPTP Mouse Model of Parkinson's Disease

This neurotoxin-based model induces the loss of dopaminergic neurons, a key feature of Parkinson's disease.

  • MPTP Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice, typically via intraperitoneal injections. Dosing regimens can vary, from acute high doses to chronic low doses, to model different aspects of the disease.

  • Neurochemical and Histological Analysis: At a designated time after the final MPTP injection, animals are euthanized. Brain tissue is collected to measure dopamine and its metabolites in the striatum (e.g., via HPLC) and to perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[10][11]

  • Behavioral Testing: Motor deficits are assessed using tests such as the rotarod or open field test to evaluate coordination and locomotor activity.[3]

Morris Water Maze (MWM) for Assessment of Spatial Learning and Memory

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (Training): The animal is placed in the water from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded over several days of training.

  • Probe Trial (Memory Test): After the training phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[12][13]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This histological technique is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Brain tissue is fixed, embedded in paraffin, and sectioned.

  • Staining Procedure: The tissue sections are rehydrated and treated with proteinase K to permeabilize the cells. Terminal deoxynucleotidyl transferase (TdT) is then used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated label can be a fluorescent molecule (for visualization with a fluorescence microscope) or an enzyme (like HRP) that produces a colored precipitate with a substrate.

  • Quantification: The number of TUNEL-positive (apoptotic) cells is counted in specific brain regions of interest.[7][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neuroprotective effects of Progesterone/Allopregnanolone and 7,8-Dihydroxyflavone, as well as a generalized experimental workflow for evaluating neuroprotective compounds.

G Signaling Pathways in Neuroprotection cluster_0 Progesterone / Allopregnanolone Pathway cluster_1 7,8-Dihydroxyflavone Pathway P4 Progesterone PR Progesterone Receptor P4->PR Inflammation Inflammation (Reduced) P4->Inflammation ALLO Allopregnanolone GABA_A GABA-A Receptor ALLO->GABA_A Allosteric Modulation PI3K PI3K PR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 DHF 7,8-DHF TrkB TrkB Receptor DHF->TrkB Agonist PI3K_DHF PI3K TrkB->PI3K_DHF Akt_DHF Akt PI3K_DHF->Akt_DHF CREB CREB Akt_DHF->CREB Neuronal_Survival Neuronal Survival and Growth Akt_DHF->Neuronal_Survival BDNF_exp BDNF Gene Expression CREB->BDNF_exp

Key signaling pathways in neuroprotection.

G Experimental Workflow for Neuroprotective Compound Screening start Induce Neurological Injury/Disease in Animal Model (e.g., TBI, Stroke, PD) treatment Administer Test Compound (e.g., Progesterone, 7,8-DHF) or Vehicle start->treatment behavioral Behavioral Assessment (e.g., Morris Water Maze, Rotarod) treatment->behavioral histology Histological Analysis (e.g., TUNEL, TH Staining) treatment->histology biochemical Biochemical Analysis (e.g., ELISA, Western Blot) treatment->biochemical data Data Analysis and Comparison behavioral->data histology->data biochemical->data conclusion Conclusion on Neuroprotective Efficacy data->conclusion

A generalized experimental workflow.

References

cross-reactivity of 7alpha,14alpha-Dihydroxyprogesterone in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reproducible data. This guide provides a comparative overview of cross-reactivity in progesterone immunoassays, with a focus on the potential for interference from structurally related steroids.

Understanding Immunoassay Cross-Reactivity

Competitive immunoassays, a common format for steroid hormone quantification, rely on the competition between the analyte in a sample and a labeled form of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when compounds structurally similar to the target analyte also bind to the antibody, leading to inaccurate measurements. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the primary analyte (in this case, progesterone).

Comparative Cross-Reactivity Data in Progesterone Immunoassays

The following table summarizes publicly available cross-reactivity data for various steroids in different progesterone immunoassays. It is important to note that cross-reactivity can vary significantly between different assays and antibody lots.

CompoundAssay Manufacturer/TypeCross-Reactivity (%)
Progesterone All 100
5β-DihydroprogesteroneRoche Elecsys Progesterone II18.2[1]
17α-HydroxyprogesteroneRoche Elecsys Progesterone IIWeak (0.5 - 4.9)[1]
5α-Pregnan-3-ol-20-oneRoche Elecsys Progesterone IIWeak (0.5 - 4.9)[1]
5α-Pregnan-3,20-dioneRoche Elecsys Progesterone IIWeak (0.5 - 4.9)[1]
MedroxyprogesteroneRoche Elecsys Progesterone IIWeak (0.5 - 4.9)[1]
PregnanoloneRoche Elecsys Progesterone IIWeak (0.5 - 4.9)[1]
DydrogesteroneCompetitive Protein-Binding Assay1.4[2]
d-NorgestrelCompetitive Protein-Binding Assay4.0[2]
11-DeoxycorticosteroneUnspecified Immunoassay3.93[3]
CorticosteroneAbbott Architect4.6[3]
AndrosteroneUnspecified EIA0.086[4]
CortisoneUnspecified EIA0.11[4]

Note: "Weak" cross-reactivity is defined in the source material as being between 0.5% and 4.9%.[1] The absence of 7α,14α-dihydroxyprogesterone from this and other reviewed cross-reactivity panels suggests that its interference in common progesterone immunoassays has not been widely characterized or reported.

Experimental Protocol: Competitive Enzyme Immunoassay (EIA)

The following provides a generalized protocol for a competitive EIA, a common method for quantifying progesterone. Specific details may vary depending on the commercial kit manufacturer.

Principle: This assay is based on the competitive binding between progesterone in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled progesterone for a limited number of rabbit anti-progesterone antibody binding sites coated on a microplate.[4][5][6]

Materials:

  • Microplate pre-coated with goat anti-rabbit IgG

  • Progesterone standards of known concentrations

  • Patient samples and controls

  • Progesterone-HRP conjugate

  • Rabbit anti-progesterone antibody

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature.

  • Incubation: Add a specific volume of standards, controls, and samples to the appropriate wells of the microplate.

  • Add the progesterone-HRP conjugate and the rabbit anti-progesterone antibody to each well.

  • Incubate the plate for a specified time (e.g., 90 minutes) at room temperature to allow for competitive binding.[4][5][6]

  • Washing: Aspirate the contents of the wells and wash them multiple times with wash buffer to remove any unbound components.

  • Substrate Reaction: Add the substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: After a specified incubation time, add the stop solution to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: The concentration of progesterone in the samples is inversely proportional to the measured absorbance. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The progesterone concentration in the samples is then determined by interpolating from this standard curve.

Visualizing the Competitive Immunoassay Principle

The following diagram illustrates the fundamental principle of a competitive immunoassay.

Competitive_Immunoassay cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding Ab Anti-Progesterone Antibody (coated) Result1 High Analyte Concentration: Low Signal Ab->Result1 Less Labeled Analyte Binds Result2 Low Analyte Concentration: High Signal Ab->Result2 More Labeled Analyte Binds P Progesterone (Analyte) P->Ab Binds to Antibody P_HRP Progesterone-HRP (Labeled Analyte) P_HRP->Ab Competes for Binding

Caption: Principle of a competitive immunoassay.

Progesterone Receptor Signaling Pathway

Progesterone exerts its biological effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1] The binding of progesterone to PR initiates a cascade of events leading to the regulation of target gene expression.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR Progesterone Receptor (inactive) P->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from PR_active Active PR Dimer PR->PR_active Dimerization PRE Progesterone Response Element PR_active->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical progesterone receptor signaling pathway.

References

Independent Verification of 7α,14α-Dihydroxyprogesterone Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of 7α,14α-dihydroxyprogesterone against native progesterone and a widely used synthetic progestin, Medroxyprogesterone Acetate (MPA). Due to a lack of publicly available data on the specific bioactivity of 7α,14α-dihydroxyprogesterone, this document focuses on establishing a comparative framework using established progestogens. The information presented herein is intended to guide future research and development efforts by providing a baseline for progestational activity.

Comparative Bioactivity Data

The following table summarizes the relative bioactivity of progesterone and Medroxyprogesterone Acetate (MPA) based on their binding affinity to the progesterone receptor (PR). This data is essential for understanding the potential potency of novel progestogenic compounds.

CompoundRelative Binding Affinity (RBA) for Progesterone Receptor (%)
Progesterone100
Medroxyprogesterone Acetate (MPA)132

Data represents the relative affinity of each compound for the progesterone receptor compared to progesterone (set at 100%). Higher values indicate greater binding affinity.

Progesterone Receptor Signaling Pathway

Progesterone exerts its biological effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily. Upon binding to its ligand, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a variety of physiological processes, including the menstrual cycle, pregnancy, and embryogenesis.

Progesterone_Signaling Progesterone Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Target_Genes Target Gene Transcription PRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Leads to Proteins Protein Synthesis mRNA->Proteins Results in Cellular_Response Cellular Response Proteins->Cellular_Response Mediates

Caption: Progesterone signaling pathway.

Experimental Protocols

An independent verification of the bioactivity of a novel compound like 7α,14α-dihydroxyprogesterone would necessitate rigorous in vitro and in vivo testing. A standard initial step is to determine its binding affinity for the progesterone receptor and its functional activity in a cell-based assay.

Progesterone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.

Materials:

  • Purified progesterone receptor (human or other species)

  • Radiolabeled progesterone (e.g., [³H]progesterone)

  • Test compound (7α,14α-dihydroxyprogesterone)

  • Reference compounds (progesterone, MPA)

  • Assay buffer

  • Scintillation fluid and counter

Workflow:

Binding_Assay_Workflow Progesterone Receptor Competitive Binding Assay Workflow A Prepare serial dilutions of test and reference compounds B Incubate PR, radiolabeled progesterone, and test/reference compound A->B C Separate bound from unbound radioligand (e.g., via filtration) B->C D Quantify bound radioactivity using a scintillation counter C->D E Calculate IC50 and Relative Binding Affinity (RBA) D->E

Caption: Competitive binding assay workflow.

T47D Cell Proliferation Assay

This cell-based assay measures the progestogenic or anti-progestogenic activity of a compound by assessing its effect on the proliferation of the T47D human breast cancer cell line, which expresses the progesterone receptor.

Materials:

  • T47D cells

  • Cell culture medium and supplements

  • Test compound (7α,14α-dihydroxyprogesterone)

  • Reference compounds (progesterone, MPA)

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Workflow:

Proliferation_Assay_Workflow T47D Cell Proliferation Assay Workflow A Seed T47D cells in 96-well plates and allow to attach B Treat cells with serial dilutions of test and reference compounds A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add cell proliferation reagent and incubate until color development C->D E Measure absorbance using a plate reader D->E F Calculate EC50 or IC50 values E->F

Caption: Cell proliferation assay workflow.

Conclusion

While direct experimental data for 7α,14α-dihydroxyprogesterone is currently unavailable, the provided framework allows for a systematic and objective evaluation of its potential bioactivity. By employing standardized assays such as progesterone receptor competitive binding and T47D cell proliferation, researchers can effectively compare its progestational activity to that of progesterone and established synthetic progestins like MPA. The signaling pathway and experimental workflow diagrams offer a clear visual guide for designing and interpreting these crucial experiments. The generation of such data will be pivotal in determining the therapeutic potential of 7α,14α-dihydroxyprogesterone.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the biological activity and performance of 7α,14α-dihydroxyprogesterone and its related compounds is not possible at this time due to a significant lack of publicly available experimental data for the primary compound of interest. Extensive searches of scientific literature and databases have yielded no specific quantitative data regarding the receptor binding affinity, in vitro efficacy, or in vivo pharmacological properties of 7α,14α-dihydroxyprogesterone.

This absence of foundational data precludes the construction of a detailed comparative guide as requested. While the initial intent was to provide a thorough analysis for researchers, scientists, and drug development professionals, the core requirement of presenting and comparing experimental data cannot be fulfilled.

For a meaningful comparison, key quantitative metrics are essential. These would typically include:

  • Receptor Binding Affinity (Ki or IC50): Data from radioligand binding assays are crucial for determining the affinity of a compound for its target receptor, in this case, likely the progesterone receptor (PR) and potentially other steroid receptors.

  • In Vitro Efficacy (EC50 or IC50): Functional assays are necessary to determine the potency of a compound in eliciting a biological response (agonist activity) or inhibiting a response (antagonist activity).

  • Cellular Activity: Data from cell-based assays would provide insights into the compound's effects on downstream signaling pathways and gene expression.

  • In Vivo Efficacy: Animal studies are required to assess the compound's physiological effects, pharmacokinetics, and potential therapeutic utility.

Without these fundamental data points for 7α,14α-dihydroxyprogesterone, any attempt to compare it to other progestins or related steroid compounds would be purely speculative and lack the scientific rigor required for the intended audience.

Progesterone Receptor Signaling: A General Overview

While a specific comparison is not feasible, a general understanding of the progesterone receptor signaling pathway is relevant for the broader context of progestin research. Progesterone and its analogs exert their effects primarily through the nuclear progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B.

The classical genomic signaling pathway involves the following key steps:

ProgesteroneSignaling cluster_nucleus Nucleus Progesterone Progesterone or Progestin PR_HSP PR-HSP Complex Progesterone->PR_HSP Binds to HSP HSP Complex PR Progesterone Receptor (PR) PR_HSP->PR HSP Dissociation Dimerization PR Dimer PR->Dimerization Dimerization PRE Progesterone Response Element (PRE) Dimerization->PRE Binds to Coactivators Co-activators PRE->Coactivators Recruits GeneTranscription Gene Transcription Coactivators->GeneTranscription Initiates

Unveiling the Binding Profile of Progesterone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Binding Affinities of Reference Steroids

To contextualize the potential binding specificity of a novel compound like 7α,14α-Dihydroxyprogesterone, it is essential to compare it against a panel of well-characterized steroids. The following table summarizes the relative binding affinities of several key progestins and other steroid hormones to various receptors. This data, compiled from multiple studies, serves as a benchmark for evaluating new molecules.

CompoundProgesterone Receptor (PR) AffinityAndrogen Receptor (AR) AffinityOther Receptor Affinities
Progesterone HighLow to negligibleBinds to mineralocorticoid (MR) and glucocorticoid (GR) receptors
Dienogest ~10% of progesterone~30-40% of cyproterone acetate (antiandrogenic)No significant affinity for estrogen (ER), GR, or MR[1]
Drospirenone HighLower than PR affinityHigh affinity for MR (antimineralocorticoid)[2]
Allylestrenol Very lowVery lowMetabolite shows higher PR and AR affinity[3]
11β-methyl-19-nortestosterone (11β-MNTE) Lower than progesteroneHigher than testosterone-

Experimental Protocol: Competitive Radioligand Binding Assay

A fundamental method to determine the binding specificity and affinity of a novel compound is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., 7α,14α-Dihydroxyprogesterone) to displace a radiolabeled ligand from its receptor.

Objective: To determine the relative binding affinity (IC50) and inhibition constant (Ki) of a test compound for a specific steroid receptor.

Materials:

  • Receptor Source: Purified recombinant human steroid receptors (e.g., PR, AR, ER, GR, MR) or cell lysates known to express the target receptor (e.g., MCF-7 cells for nuclear progesterone receptor).[4]

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the receptor of interest (e.g., [³H]-Progesterone for PR).

  • Test Compound: Unlabeled 7α,14α-Dihydroxyprogesterone or other compounds to be tested.

  • Assay Buffer: Appropriate buffer system to maintain receptor stability and binding (e.g., Tris-HCl with additives).

  • Filtration Apparatus: To separate receptor-bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: A constant concentration of the receptor and the radioligand are incubated with varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to reach binding equilibrium.

  • Separation: The reaction mixture is rapidly filtered through a membrane that retains the receptor-ligand complexes but allows unbound ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in characterizing a novel steroid, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Purified Protein, Cell Lysate) Incubation Incubation at various concentrations Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Progesterone) Radioligand->Incubation Test_Compound Test Compound (e.g., 7α,14α-Dihydroxyprogesterone) Test_Compound->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Measurement Quantification of Radioactivity Filtration->Measurement IC50 IC50 Determination Measurement->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway cluster_cell Target Cell Steroid Steroid Hormone (e.g., Progesterone Analog) Receptor_Cytoplasm Cytoplasmic Receptor Steroid->Receptor_Cytoplasm Binding Receptor_Nucleus Nuclear Receptor Complex Receptor_Cytoplasm->Receptor_Nucleus Translocation DNA DNA (Hormone Response Element) Receptor_Nucleus->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Generalized signaling pathway for steroid hormones.

By following these comparative and experimental guidelines, researchers can effectively characterize the binding specificity of novel progesterone analogs like 7α,14α-Dihydroxyprogesterone, paving the way for a deeper understanding of their potential pharmacological effects.

References

Safety Operating Guide

Safe Disposal of 7α,14α-Dihydroxyprogesterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 7α,14α-dihydroxyprogesterone, a synthetic progestin, emphasizing safety and regulatory adherence.

Key Safety and Handling Information

Proper handling and storage are paramount to minimize exposure and ensure a safe laboratory environment. Personnel should be thoroughly trained on the potential hazards and required safety protocols before working with this compound.

PropertyInformation
Hazard Classification Suspected of causing cancer. May damage fertility or the unborn child.[1] Toxic to aquatic life with long-lasting effects.[1]
Handling Precautions Work under a chemical fume hood.[1] Do not breathe dust or mists. Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1] Respiratory protection is required when dusts are generated.
Storage Conditions Store in a tightly closed, light-resistant container in a dry and well-ventilated place.[1][2] Store locked up or in an area accessible only to qualified or authorized persons.[1]
In case of Exposure If inhaled: Move to fresh air and seek medical attention. In case of skin contact: Immediately remove all contaminated clothing and rinse skin with water/shower. In case of eye contact: Rinse out with plenty of water and seek medical attention. If swallowed: Immediately make the victim drink water (two glasses at most) and consult a physician.[1]

Step-by-Step Disposal Protocol

Adherence to a stringent disposal protocol is essential to prevent environmental contamination and ensure compliance with local and national regulations.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled hazardous waste container for 7α,14α-dihydroxyprogesterone and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization:

    • Use a leak-proof, sealable container made of a material compatible with the compound.

    • Ensure the container is properly labeled with "Hazardous Waste," the chemical name ("7α,14α-Dihydroxyprogesterone"), and the associated hazard symbols (e.g., health hazard, environmental hazard).

  • Disposal of Unused or Expired Compound:

    • For pure, unused, or expired 7α,14α-dihydroxyprogesterone, the primary disposal method is to transfer it to an approved hazardous waste disposal facility.[1][3]

    • Do not dispose of this compound down the drain or in the regular trash.

  • Decontamination of Labware:

    • Glassware and other reusable equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) to dissolve the compound.

    • The solvent rinse should be collected and disposed of as hazardous waste.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Disposal of Contaminated Materials:

    • All disposable materials that have come into contact with 7α,14α-dihydroxyprogesterone, including PPE, must be disposed of as hazardous waste.

    • Place these materials in the designated hazardous waste container.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

    • Ensure all necessary paperwork and documentation for the waste disposal are completed in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 7α,14α-dihydroxyprogesterone.

DisposalWorkflow cluster_prep Waste Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify 7α,14α-Dihydroxyprogesterone Waste B Segregate from other waste streams A->B C Label a dedicated hazardous waste container B->C D Collect solid waste & contaminated PPE C->D E Collect solvent rinsate from decontamination C->E F Seal and store waste container in designated area D->F E->F G Arrange for pickup by licensed waste contractor F->G H Complete all required disposal documentation G->H I Dispose of contents/container to an approved waste disposal plant H->I

References

Personal protective equipment for handling 7alpha,14alpha-Dihydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7alpha,14alpha-Dihydroxyprogesterone

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the general safety precautions for handling potent steroid hormones and other hazardous pharmaceutical compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Communication

Given that this compound is a progesterone derivative, it should be handled as a potent compound with potential hormonal and reproductive effects. Similar progestogenic compounds are known to have effects on fertility and fetal development.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is required.
Lab CoatA fully buttoned lab coat should be worn over personal clothing and under the disposable gown.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes and aerosols.
Respiratory Protection N95 Respirator or HigherFor handling powders or when aerosols may be generated, a fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required in the laboratory.
Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to prevent contamination and exposure.

1. Designated Work Area:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control the release of airborne particles.

  • The work surface should be covered with absorbent, disposable bench paper.

2. Weighing and Reconstitution:

  • When weighing the powdered compound, use a containment balance enclosure or a fume hood to prevent inhalation of fine particles.

  • For reconstitution, add the solvent slowly to the powder to avoid aerosolization.

3. Experimental Procedures:

  • Use disposable labware whenever possible to minimize the risk of cross-contamination.

  • All procedures should be performed carefully to avoid splashes and the generation of aerosols.

4. Decontamination:

  • At the end of each work session, decontaminate all surfaces with an appropriate cleaning agent, such as 70% ethanol, followed by a surface disinfectant.

  • Decontaminate all non-disposable equipment used in the procedure.

Disposal Plan

Proper disposal of waste contaminated with this compound is essential to protect personnel and the environment.

Waste TypeDisposal Procedure
Solid Waste All disposable items, including gloves, gowns, bench paper, and pipette tips, must be placed in a clearly labeled hazardous waste container.
Liquid Waste All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Waste Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
Experimental Protocol: General In-Vitro Cell-Based Assay

The following is a generalized protocol for assessing the activity of this compound on a cell line expressing the progesterone receptor.

1. Cell Culture:

  • Culture a progesterone receptor-expressing cell line (e.g., T47D breast cancer cells) in the recommended growth medium until they reach 70-80% confluency.

2. Treatment Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to the desired experimental concentrations in a serum-free medium.

3. Cell Treatment:

  • Aspirate the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Add the prepared treatment media to the cells. Include appropriate controls (vehicle control, positive control with a known progestin).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

4. Endpoint Analysis:

  • Following incubation, assess the cellular response using a relevant assay, such as a cell proliferation assay (e.g., MTS or WST-1), a reporter gene assay for progesterone receptor activity, or quantitative PCR (qPCR) for target gene expression.

5. Data Analysis:

  • Analyze the data to determine the effect of this compound on the chosen endpoint.

Visualizations

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Designated Work Area A->B C Weigh Compound in Containment B->C D Reconstitute Compound C->D E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Dispose of Waste F->G H Doff PPE Correctly G->H

Caption: A logical workflow for the safe handling of potent compounds like this compound.

Generalized Progesterone Receptor Signaling Pathway

ProgesteroneSignaling Generalized Progesterone Receptor Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone 7alpha,14alpha- Dihydroxyprogesterone PR_HSP PR-HSP Complex Progesterone->PR_HSP PR Progesterone Receptor (PR) PR_Active Active PR Dimer PR->PR_Active Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR Binding of Progesterone PRE Progesterone Response Element (PRE) on DNA PR_Active->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis (Cellular Response) Protein Synthesis (Cellular Response) mRNA->Protein Synthesis (Cellular Response)

Caption: A simplified diagram of the classical progesterone receptor signaling pathway.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.